Product packaging for 5-Methylindolizine(Cat. No.:CAS No. 1761-19-9)

5-Methylindolizine

Cat. No.: B158340
CAS No.: 1761-19-9
M. Wt: 131.17 g/mol
InChI Key: MONMJBWWGLAKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methylindolizine (CAS 1761-19-9) is a fused bicyclic nitrogen heterocycle of significant interest in medicinal chemistry and organic synthesis. Its planar, π-excessive aromatic structure makes it a valuable scaffold for developing bioactive molecules . Research has highlighted the particular importance of the 5-methyl substitution pattern on the indolizine core. Studies show that indolizines bearing a simple methyl group at position 5 exhibit excellent antiproliferative properties against multiple cancer cell lines, including melanoma and leukemia, and demonstrate potential as inhibitors of tubulin polymerization, a key mechanism in anticancer drug development . The compound also serves as a crucial synthetic intermediate. Its structure can be selectively functionalized at other positions via direct lithiation at the 5-position, enabling the introduction of formyl, iodo, and other functional groups to create diverse derivatives for structure-activity relationship (SAR) studies . This synthetic versatility, combined with its promising biological profile, establishes this compound as a foundational building block for researchers designing novel therapeutic agents, particularly in oncology. This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B158340 5-Methylindolizine CAS No. 1761-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylindolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8-4-2-5-9-6-3-7-10(8)9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMJBWWGLAKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342569
Record name 5-Methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1761-19-9
Record name 5-Methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Spectral Data of 5-Methylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 5-methylindolizine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectral data for the specific isomer of this compound in public databases, this document collates available information and provides expected spectral characteristics based on the analysis of the parent indolizine structure and related derivatives. This guide aims to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this compound and its analogues.

Introduction to this compound

Indolizine is a nitrogen-containing heterocyclic aromatic compound, isomeric with indole. The indolizine nucleus is a key structural motif in various natural products and pharmacologically active compounds. This compound, a derivative of this core structure, is of significant interest for its potential applications in the development of novel therapeutic agents and functional materials. Accurate characterization of this compound is paramount, and spectral techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its structural elucidation.

Spectral Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the anisotropic effects of the aromatic rings.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-17.0 - 7.5d~7.0
H-26.5 - 7.0t~7.0
H-37.2 - 7.8d~7.0
H-66.8 - 7.3t~7.0
H-77.0 - 7.5d~7.0
H-87.5 - 8.0d~7.0
5-CH₃2.3 - 2.6s-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in this compound.

Carbon Expected Chemical Shift (δ, ppm)
C-1110 - 120
C-2105 - 115
C-3120 - 130
C-5130 - 140
C-6115 - 125
C-7110 - 120
C-8125 - 135
C-8a135 - 145
C-4a120 - 130
5-CH₃15 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C=C stretching and bending vibrations within the aromatic system.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (CH₃)2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-H in-plane bend1000 - 1300Medium
C-H out-of-plane bend700 - 900Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉N), the expected molecular weight is approximately 131.18 g/mol .

Technique Expected m/z Value Interpretation
Electron Ionization (EI-MS)131Molecular ion (M⁺)
116[M - CH₃]⁺
104Loss of HCN from M⁺

Experimental Protocols

Detailed experimental protocols for obtaining the spectral data of this compound are not publicly available. However, the following are general methodologies that would be employed for the synthesis and characterization of this compound.

General Synthesis of Indolizine Derivatives

A common method for the synthesis of the indolizine core is the Chichibabin reaction. This involves the reaction of a pyridine derivative with an α-halocarbonyl compound. For this compound, this would typically involve the reaction of 2-methylpyridine (α-picoline) with a suitable three-carbon α,β-unsaturated carbonyl compound or its equivalent.

NMR Spectroscopy

A sample of purified this compound (~5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, or a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. For a volatile compound like this compound, Electron Ionization (EI) or Chemical Ionization (CI) coupled with a gas chromatograph (GC-MS) would be a suitable method to determine the molecular weight and fragmentation pattern.

Logical Workflow for Spectral Analysis

The process of obtaining and interpreting spectral data for a compound like this compound follows a logical progression. The following diagram illustrates this workflow.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectral Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of this compound Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While direct, published spectral data is limited, the information presented, based on the principles of spectroscopy and data from related compounds, offers valuable guidance for researchers working on the synthesis and characterization of this and similar indolizine derivatives. The provided workflow and general experimental protocols serve as a practical starting point for laboratory investigations. Further research and publication of the spectral data for this compound would be a valuable contribution to the field of heterocyclic chemistry.

5-Methylindolizine: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 5-methylindolizine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document details the reported biological activities with quantitative data, provides in-depth experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows.

Data Presentation: Biological Activities of this compound and Derivatives

The following tables summarize the quantitative biological activity data for this compound and related indolizine derivatives from various screening assays.

Table 1: Anticancer Activity of Indolizine Derivatives

CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Methyl analog of fluoro-substituted indolizine (6m)HePG-2 (Liver Carcinoma)MTT Assay11.97[1]
HCT-116 (Colon Carcinoma)MTT Assay28.37[1]
MCF-7 (Breast Adenocarcinoma)MTT Assay19.87[1]
Difluoro substituted indolizine (6o)HePG-2 (Liver Carcinoma)MTT Assay6.02[1]
HCT-116 (Colon Carcinoma)MTT Assay5.84[1]
MCF-7 (Breast Adenocarcinoma)MTT Assay8.89[1]
5-methyl-8-bromoindolizine derivative (5j)Hep-G2 (Liver Carcinoma)MTT Assay0.20 µg/mL[2]

Table 2: Antimicrobial Activity of 5-Methylindole and Indolizine Derivatives

CompoundMicroorganismAssay TypeMICReference
5-MethylindoleKlebsiella pneumoniaeBroth Microdilution4 mM[3]
5-MethylindoleMethicillin-resistant Staphylococcus aureus (MRSA)Broth MicrodilutionNot specified, but showed bactericidal activity[3]
5-MethylindoleMycobacterium tuberculosis H37RaBroth MicrodilutionNot specified, but showed bactericidal activity[3]
Indolizine-1-carbonitrile (5b)Aspergillus flavusBroth Microdilution8 µg/mL[2]
Indolizine-1-carbonitrile (5b)Aspergillus fumigatusBroth Microdilution32 µg/mL[2]
Indolizine-1-carbonitrile (5g)Staphylococcus aureusBroth Microdilution16 µg/mL[2]
Indolizine-1-carbonitrile (5g)Escherichia coliBroth Microdilution256 µg/mL[2]

Table 3: Enzyme Inhibitory Activity of Indolizine Derivatives

CompoundEnzymeAssay TypeIC50Reference
5-methyl-8-bromoindolizine derivative (5j)EGFR KinaseKinase Assay0.085 µM[2]
Difluoro substituted indolizine (6o)EGFR KinaseKinase Assay62 nM[1]
Difluoro substituted indolizine (6o)CDK 2Kinase Assay118 nM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers screening this compound and its derivatives.

Antiproliferative Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HePG-2, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium directly in the 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Enzyme Inhibitory Screening: EGFR Tyrosine Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Materials:

  • This compound derivatives

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • ATP

  • Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a well of a microplate, add the kinase assay buffer, the EGFR enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ADP concentration, which reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition of EGFR kinase activity for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP to GTP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival STAT3->Transcription Proliferation Proliferation Angiogenesis Angiogenesis Metastasis Metastasis Transcription->Proliferation Transcription->Survival Transcription->Angiogenesis Transcription->Metastasis

Caption: EGFR Signaling Pathway in Cancer.

Experimental Workflow

Biological_Activity_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_analysis Data Analysis and Lead Identification Synthesis Synthesis of this compound and Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Library Compound Library Preparation Purification->Library Anticancer Antiproliferative Assay (e.g., MTT) Library->Anticancer Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Library->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., EGFR Kinase) Anticancer->Enzyme Active Compounds Toxicity Cytotoxicity against Normal Cell Lines Antimicrobial->Toxicity Active Compounds Pathway_Analysis Signaling Pathway Analysis (Western Blot) Enzyme->Pathway_Analysis Data IC50 / MIC Determination Pathway_Analysis->Data Toxicity->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General Workflow for Biological Activity Screening.

References

An In-Depth Technical Guide to 5-Methylindolizine: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylindolizine, a heterocyclic aromatic compound, is a derivative of the indolizine core structure. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic methodologies, tailored for professionals in chemical research and drug development. While specific quantitative data for this compound is not extensively documented in publicly accessible literature, this paper compiles available information on its characteristics and reactivity patterns, drawing parallels with closely related indolizine derivatives. The document details established synthetic routes, explores its behavior in key organic reactions, and provides protocols for representative transformations.

Chemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce in the available literature. However, based on the general properties of indolizine and its other methyl-substituted isomers, the following characteristics can be anticipated.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/InformationNotes
Molecular Formula C₉H₉N
Molecular Weight 131.17 g/mol
Melting Point Not availableLikely a low-melting solid or an oil at room temperature.
Boiling Point Not availableExpected to be higher than that of indolizine.
Solubility Not availableExpected to be soluble in common organic solvents like chloroform, dichloromethane, and acetone.
pKa Not availableThe nitrogen atom is part of an aromatic system, and the lone pair is involved in the π-electron system, resulting in low basicity.
Appearance Not availableIndolizine itself is a colorless oil that darkens on standing. This compound is expected to have a similar appearance.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a singlet for the methyl group at the C5 position.

  • ¹³C NMR: The carbon NMR spectrum would display nine unique carbon signals, including one for the methyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z = 131.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and methyl protons, as well as C=C and C-N stretching vibrations within the heterocyclic rings.

Synthesis of this compound

The synthesis of the indolizine core can be achieved through several methods, with the Tschitschibabin (Chichibabin) reaction being a classic approach. For 5-substituted indolizines, a regiospecific lithiation of a pre-formed indolizine ring is a powerful strategy.

General Synthetic Workflow

The synthesis of this compound can be conceptualized through a two-step process involving the initial formation of an indolizine precursor followed by the introduction of the methyl group at the 5-position.

G Pyridine Pyridine Derivative Pyridinium_Salt Pyridinium Salt Pyridine->Pyridinium_Salt Reaction with α-halo ketone Indolizine Indolizine Core Pyridinium_Salt->Indolizine Base-catalyzed cyclization (Tschitschibabin) 5-Lithioindolizine 5-Lithioindolizine Indolizine->5-Lithioindolizine Lithiation (n-BuLi) This compound This compound 5-Lithioindolizine->this compound Reaction with methyl iodide G This compound This compound Arenium_Ion_C1 Arenium Ion (Attack at C1) This compound->Arenium_Ion_C1 Electrophile (E+) attack at C1 Arenium_Ion_C3 Arenium Ion (Attack at C3) This compound->Arenium_Ion_C3 Electrophile (E+) attack at C3 1-Substituted-5-methylindolizine 1-Substituted-5-methylindolizine Arenium_Ion_C1->1-Substituted-5-methylindolizine Deprotonation 3-Substituted-5-methylindolizine 3-Substituted-5-methylindolizine Arenium_Ion_C3->3-Substituted-5-methylindolizine Deprotonation

5-Methylindolizine Analogs and Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indolizine, a nitrogen-containing heterocyclic scaffold, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the subset of 5-methylindolizine analogs, exploring their synthesis, biological evaluation, and potential as therapeutic agents. While research on this specific substitution pattern is emerging, this document aims to provide a comprehensive overview of the available data for researchers, scientists, and drug development professionals.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the formation of a pyridinium ylide followed by an intramolecular or intermolecular cyclization reaction. Two notable methods are the Tschitschibabin reaction and pyrolysis of a suitable precursor.

Tschitschibabin Reaction

The Tschitschibabin reaction provides a classical and versatile route to substituted indolizines. For the synthesis of a this compound analog such as 5-Methyl-2-phenylindolizine, the key steps involve the reaction of a 2,6-disubstituted pyridine with an α-halocarbonyl compound.[1]

Experimental Protocol: Synthesis of 5-Methyl-2-phenylindolizine via Tschitschibabin Reaction [1]

Materials:

  • 2,6-Lutidine (2,6-dimethylpyridine)

  • 2-Bromoacetophenone

  • Sodium bicarbonate

  • Appropriate solvents (e.g., acetone, ethanol)

Procedure:

  • Formation of the Pyridinium Salt: 2,6-Lutidine is reacted with 2-bromoacetophenone in a suitable solvent. The nitrogen atom of the lutidine acts as a nucleophile, displacing the bromide to form the corresponding N-phenacyl-2,6-dimethylpyridinium bromide salt.

  • Generation of the Pyridinium Ylide: The pyridinium salt is treated with a mild base, such as sodium bicarbonate. The base abstracts a proton from the methyl group at the 2-position of the pyridine ring, generating a pyridinium ylide intermediate.

  • Intramolecular Cyclization: The generated ylide undergoes an intramolecular aldol-type condensation. The nucleophilic carbanion of the ylide attacks the carbonyl group of the phenacyl substituent.

  • Dehydration: The resulting intermediate readily dehydrates to form the aromatic 5-methyl-2-phenylindolizine.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Pyrolysis Approach

An alternative method for generating a this compound core involves the pyrolysis of a suitably functionalized pyridine derivative. For instance, the pyrolysis of acetylated 2-(1-hydroxy-1-propenyl)-6-methylpyridine has been reported to yield this compound.

Experimental Protocol: Synthesis of this compound via Pyrolysis

Materials:

  • 6-Methylpyridine-2-carboxaldehyde

  • Vinylmagnesium bromide

  • Acetic anhydride

  • Palladium on carbon (Pd/C) catalyst (for dehydrogenation, if necessary)

Procedure:

  • Grignard Reaction: 6-Methylpyridine-2-carboxaldehyde is treated with vinylmagnesium bromide to produce 2-(1-hydroxy-1-propenyl)-6-methylpyridine.

  • Acetylation: The resulting alcohol is acetylated using acetic anhydride to form the corresponding acetate ester.

  • Pyrolysis: The acetate is subjected to high temperatures (pyrolysis) to induce cyclization and elimination, leading to the formation of this compound. The exact conditions for pyrolysis (temperature, pressure, catalyst) would need to be optimized.

  • Purification: The product is purified from the reaction mixture using appropriate chromatographic techniques.

Biological Activities and Quantitative Data

While the broader class of indolizine derivatives has been investigated for a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties, specific and detailed quantitative data for this compound analogs remains limited in the publicly available scientific literature. The following table summarizes the general biological activities reported for related indolizine structures.

Compound ClassBiological ActivityQuantitative DataReference
Indolizine DerivativesAnticancerLimited specific data for 5-methyl analogs.General Reviews
Indolizine DerivativesAnti-inflammatoryLimited specific data for 5-methyl analogs.General Reviews
Indolizine DerivativesAntimicrobialLimited specific data for 5-methyl analogs.General Reviews

Note: The lack of specific IC50, EC50, or other quantitative pharmacological data for this compound derivatives in the reviewed literature highlights a significant gap and an opportunity for future research in this area.

Signaling Pathways and Mechanism of Action

Detailed studies elucidating the specific signaling pathways and molecular mechanisms of action for this compound analogs are not yet available. For the broader class of indolizine derivatives, various mechanisms have been proposed depending on the specific analog and its biological effect. These can include enzyme inhibition, intercalation with DNA, and modulation of various signaling cascades. The development of potent this compound analogs will necessitate future studies to unravel their precise mechanisms of action.

Experimental Workflows and Logical Relationships

The process of identifying and developing novel this compound-based therapeutic agents follows a logical workflow. This can be visualized as a sequence of steps from initial synthesis to preclinical evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Studies cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID MOA Mechanism of Action (e.g., Kinase Assays, Pathway Analysis) Hit_ID->MOA Target_Validation Target Validation MOA->Target_Validation Lead_Opt Lead Optimization Target_Validation->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo

Caption: Drug discovery workflow for this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents an intriguing, yet underexplored, area for drug discovery. While established synthetic routes can provide access to these molecules, a critical need exists for the systematic biological evaluation of a diverse library of this compound analogs. Future research should focus on:

  • Synthesis of diverse libraries: Expanding the range of substituents at various positions of the this compound core to explore the structure-activity relationship (SAR).

  • Comprehensive biological screening: Testing these analogs against a wide panel of biological targets, including kinases, GPCRs, and infectious disease targets.

  • Quantitative analysis: Rigorous determination of pharmacological parameters such as IC50, EC50, and binding affinities to identify potent lead compounds.

  • Mechanism of action studies: In-depth investigation of the molecular targets and signaling pathways modulated by active compounds to guide lead optimization efforts.

By addressing these areas, the full therapeutic potential of this compound analogs and their derivatives can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

The Discovery and Isolation of 5-Methylindolizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylindolizine is a heterocyclic aromatic compound belonging to the indolizine class of molecules. While the indolizine core is found in various natural products and pharmacologically active compounds, the specific discovery and isolation of this compound are not well-documented in a singular, seminal publication. Its existence and synthesis are primarily understood through the broader development of synthetic methodologies for the indolizine scaffold. This technical guide consolidates the plausible synthetic routes, predicted characterization data, and known biological activities of this compound, providing a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction to this compound

Indolizine is a nitrogen-containing heterocyclic compound with a bicyclic structure, consisting of a fused pyridine and pyrrole ring system. The this compound variant features a methyl group substitution on the pyridine ring of the indolizine core. This substitution can significantly influence the molecule's electronic properties, solubility, and biological activity.

Recent research has highlighted the potential of indolizine derivatives as potent anticancer agents. Notably, this compound has demonstrated excellent antiproliferative properties against a range of cancer cell lines, with a mechanism of action involving the inhibition of tubulin polymerization.[1] This finding has positioned this compound as a compound of interest for further investigation in oncology drug discovery.

Plausible Synthetic Pathways

Tschitschibabin Indolizine Synthesis

The Tschitschibabin reaction is a classic method for the synthesis of indolizines, involving the reaction of a pyridine derivative with an α-halo ketone. For the synthesis of this compound, a suitable starting material would be 2-acetyl-6-methylpyridine.

Experimental Protocol:

  • Quaternization: 2-acetyl-6-methylpyridine is reacted with an α-halo carbonyl compound, such as bromoacetaldehyde or a bromoacetaldehyde equivalent, in a suitable solvent like acetone or acetonitrile. This reaction forms the corresponding N-(2-oxoethyl)-2-acetyl-6-methylpyridinium bromide salt.

  • Cyclization: The pyridinium salt is then treated with a base, typically sodium bicarbonate or triethylamine, in a solvent such as methanol or ethanol. The base facilitates an intramolecular aldol-type condensation, followed by dehydration to yield the aromatic this compound.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Below is a workflow diagram illustrating the Tschitschibabin synthesis of this compound.

Tschitschibabin_Synthesis start 2-acetyl-6-methylpyridine intermediate N-(2-oxoethyl)-2-acetyl- 6-methylpyridinium bromide start->intermediate Quaternization reagent1 Bromoacetaldehyde reagent1->intermediate product This compound intermediate->product Cyclization reagent2 Base (e.g., NaHCO3) reagent2->product

Tschitschibabin Synthesis of this compound.
1,3-Dipolar Cycloaddition

An alternative and versatile method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction. This approach involves the reaction of a pyridinium ylide with a suitable dipolarophile.

Experimental Protocol:

  • Ylide Formation: A pyridinium salt, such as one derived from 2,6-lutidine (2,6-dimethylpyridine), is treated with a strong base (e.g., triethylamine) in an aprotic solvent to generate the corresponding pyridinium ylide in situ.

  • Cycloaddition: The ylide is then reacted with a dipolarophile, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate). This [3+2] cycloaddition reaction forms a dihydropyridine intermediate.

  • Aromatization: The intermediate undergoes spontaneous or induced aromatization, often with the elimination of a substituent, to yield the indolizine ring system. The specific substitution pattern of the final product depends on the starting materials.

  • Purification: The product is purified using column chromatography.

The workflow for the 1,3-dipolar cycloaddition is depicted below.

Dipolar_Cycloaddition start 2,6-Lutidine Derivative ylide Pyridinium Ylide start->ylide Ylide Formation reagent1 Base reagent1->ylide intermediate Dihydropyridine Intermediate ylide->intermediate [3+2] Cycloaddition dipolarophile Dipolarophile (e.g., DMAD) dipolarophile->intermediate product This compound Derivative intermediate->product Aromatization

1,3-Dipolar Cycloaddition for Indolizine Synthesis.

Characterization Data

As specific experimental data for this compound is not widely published, the following tables summarize the predicted physicochemical and spectroscopic properties based on the known characteristics of the indolizine scaffold and the influence of a methyl substituent.

PropertyPredicted Value
Molecular Formula C₉H₉N
Molecular Weight 131.18 g/mol
Appearance Yellowish oil or low-melting solid
Boiling Point Not determined
Melting Point Not determined
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc)
Spectroscopic Data Predicted Chemical Shifts (δ, ppm) or m/z
¹H NMR (CDCl₃) ~7.8-8.0 (d, 1H, H-8), ~7.2-7.4 (d, 1H, H-1), ~6.8-7.0 (t, 1H, H-6), ~6.6-6.8 (t, 1H, H-7), ~6.4-6.6 (d, 1H, H-2), ~6.2-6.4 (s, 1H, H-3), ~2.4-2.6 (s, 3H, CH₃)
¹³C NMR (CDCl₃) ~135-137 (C-8a), ~128-130 (C-5), ~124-126 (C-7), ~120-122 (C-1), ~118-120 (C-8), ~115-117 (C-6), ~108-110 (C-3), ~100-102 (C-2), ~20-22 (CH₃)
Mass Spectrometry (EI) M⁺ at m/z = 131. Key fragments: m/z = 116 ([M-CH₃]⁺), m/z = 104 ([M-HCN]⁺)
Infrared (IR) ~3050-3150 cm⁻¹ (Ar-H stretch), ~2920-2980 cm⁻¹ (C-H stretch), ~1600-1650 cm⁻¹ (C=C stretch), ~1350-1450 cm⁻¹ (C-N stretch)

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its potent anticancer effect.[1] It has been shown to exhibit excellent antiproliferative properties against various cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

The anticancer activity of this compound is attributed to its ability to inhibit tubulin polymerization.[1] Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, this compound can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.

The proposed signaling pathway for the anticancer activity of this compound is illustrated below.

Tubulin_Inhibition_Pathway compound This compound tubulin Tubulin Dimers compound->tubulin Binds to tubulin microtubules Microtubules compound->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Required for cell_cycle Cell Cycle Arrest (G2/M) mitotic_spindle->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Anticancer Mechanism of this compound.

Conclusion and Future Directions

This compound is a promising indolizine derivative with demonstrated anticancer activity through the inhibition of tubulin polymerization. While its specific discovery and isolation are not extensively detailed, its synthesis can be readily achieved through established synthetic routes such as the Tschitschibabin reaction. The predicted characterization data provided in this guide serves as a valuable reference for its identification and further study.

Future research should focus on the following areas:

  • Optimization of Synthesis: Development of a high-yield, scalable synthesis for this compound to facilitate further preclinical and clinical studies.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to elucidate the full spectrum of its anticancer activity, including its effects on different cancer types and its potential for combination therapy.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of 5-substituted indolizine analogs to identify key structural features that enhance potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, encouraging further exploration of this promising anticancer agent.

References

Spectroscopic Characterization of the Indolizine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide details the spectroscopic characterization of the parent indolizine ring system. Despite extensive searches, specific experimental data for 5-Methylindolizine was not found in the available scientific literature. Therefore, this document utilizes data for indolizine and general principles of spectroscopy to provide a foundational understanding for researchers, scientists, and drug development professionals working with related compounds.

Introduction

Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, is a structural motif present in a variety of natural products and pharmacologically active compounds.[1] Its unique electronic structure gives rise to characteristic spectroscopic properties. A thorough understanding of these properties is crucial for the identification, characterization, and purity assessment of indolizine-containing molecules in research and drug development.

This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize the indolizine core, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

The following tables summarize the typical spectroscopic data for the parent compound, indolizine. This data serves as a baseline for understanding the spectroscopic behavior of substituted indolizines. The presence of a methyl group at the 5-position would be expected to cause predictable changes in these spectra, such as an additional singlet in the 1H NMR spectrum and a corresponding signal in the 13C NMR spectrum, as well as minor shifts in the signals of neighboring protons and carbons.

NMR Spectroscopy Data of Indolizine

Table 1: 1H and 13C NMR Spectroscopic Data for Indolizine

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
1~6.5~100
2~6.2~117
3~7.1~111
5~7.9~126
6~6.3~112
7~6.6~117
8~7.5~124
8a-~136

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry Data of Indolizine

Table 2: Key Mass Spectrometry Data for Indolizine

ParameterValue
Molecular FormulaC8H7N
Molecular Weight117.15 g/mol
Nominal Mass117 u
Major Fragment (m/z)117 (M+)[2][3]
IR Spectroscopy Data of Indolizine

Table 3: Characteristic IR Absorption Bands for the Indolizine Ring

Wavenumber (cm-1)Assignment
3100-3000C-H stretching (aromatic)
1640-1450C=C and C=N stretching
1400-1000In-plane C-H bending
900-650Out-of-plane C-H bending
UV-Vis Spectroscopy Data of Indolizine

Table 4: UV-Vis Absorption Maxima for Indolizine in Ethanol

λmax (nm)Molar Absorptivity (ε)
~238~25,000
~280~4,000
~335~2,000

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indolizine derivatives. Specific parameters should be optimized for the instrument and sample being analyzed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the indolizine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to 1H NMR to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the 1H NMR signals and assign the chemical shifts and coupling constants. Assign the chemical shifts in the 13C NMR spectrum. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of complex structures.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the mass spectrometer. For volatile compounds, a gas chromatography (GC) inlet can be used.

  • Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indolizine derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.

  • Sample Spectrum: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an indolizine derivative.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Structure Elucidation Synthesis Synthesized Indolizine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI, HRMS) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Spectra Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure Structure Confirmation Data_Analysis->Structure

Spectroscopic characterization workflow for an indolizine derivative.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is essential for the unambiguous structural elucidation and characterization of novel indolizine derivatives.

References

Quantum Chemical Calculations for 5-Methylindolizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 5-Methylindolizine. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, computational methodologies, and expected outcomes of such studies, offering insights into the molecule's reactivity and potential as a pharmacological agent.

Introduction to this compound

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The this compound variant, with a methyl group at the 5-position, is of particular interest as substituents can significantly modulate the electronic and steric properties of the parent indolizine ring system. Quantum chemical calculations offer a powerful in-silico approach to understand these modifications at a molecular level, providing a theoretical framework to predict reactivity, stability, and spectroscopic behavior, thereby guiding synthetic efforts and drug design. Density functional theory (DFT) calculations, for instance, have suggested that the 5-methyl group in this compound enhances the electron density at the 3-position, influencing its regioselectivity.

Theoretical Background and Computational Methods

Quantum chemical calculations for molecules like this compound are typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. The choice of functional and basis set is crucial for obtaining reliable results.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within DFT, the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. A popular and widely used functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

Basis Sets

A basis set is a set of functions (called basis functions) that are combined in linear combinations to create molecular orbitals. For accurate calculations on heterocyclic systems, Pople-style basis sets such as 6-311++G(d,p) are commonly employed. This basis set is a split-valence triple-zeta basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Experimental Protocols: A Computational Workflow

The following section details a typical protocol for performing quantum chemical calculations on this compound.

Molecular Structure and Optimization

The first step involves constructing the initial 3D structure of this compound. This can be done using molecular modeling software. A geometry optimization is then performed to find the minimum energy conformation of the molecule. This is a crucial step as all subsequent calculations are performed on the optimized structure.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are carried out to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational method.

Electronic Properties

Several key electronic properties are calculated to understand the reactivity and electronic nature of this compound:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites, providing insights into intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

The general workflow for these calculations is depicted in the following diagram:

G Computational Workflow for this compound cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Initial 3D Structure of This compound methodology Selection of Method: Functional (e.g., B3LYP) Basis Set (e.g., 6-311++G(d,p)) mol_structure->methodology geom_opt Geometry Optimization methodology->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom_data Optimized Geometric Parameters (Bond Lengths, Angles) geom_opt->opt_geom_data electronic_prop Electronic Property Calculation (HOMO-LUMO, MEP, NBO) freq_calc->electronic_prop thermo_data Thermodynamic Properties (Energy, Enthalpy, Gibbs Free Energy) freq_calc->thermo_data spectroscopic_data Spectroscopic Data (IR, Raman Spectra) freq_calc->spectroscopic_data electronic_data Electronic Properties (HOMO-LUMO Gap, MEP Surface) electronic_prop->electronic_data

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations on this compound.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations described above. Note: The values presented here are hypothetical and serve as an illustration of the expected data format.

Table 1: Optimized Geometric Parameters for this compound
ParameterBond/AngleCalculated Value
Bond Lengths (Å) N4 - C3e.g., 1.38
C3 - C2e.g., 1.37
C2 - C1e.g., 1.41
C1 - C9e.g., 1.40
C9 - N4e.g., 1.39
C5 - C-CH3e.g., 1.51
**Bond Angles (°) **C3 - N4 - C9e.g., 108.5
N4 - C3 - C2e.g., 110.0
C3 - C2 - C1e.g., 107.5
C2 - C1 - C9e.g., 109.0
C1 - C9 - N4e.g., 105.0
Dihedral Angles (°) C3 - N4 - C9 - C8e.g., 179.9
Table 2: Frontier Molecular Orbital Properties of this compound
ParameterValue (eV)
HOMO Energy e.g., -5.80
LUMO Energy e.g., -1.20
HOMO-LUMO Energy Gap (ΔE) e.g., 4.60
Table 3: Calculated Thermodynamic Properties of this compound
PropertyValue
Total Energy (Hartree) e.g., -403.12345
Zero-point vibrational energy (kcal/mol) e.g., 105.5
Enthalpy (Hartree) e.g., -403.11234
Gibbs Free Energy (Hartree) e.g., -403.15678

Visualization of Molecular Properties

Visual representations of the calculated properties are essential for a qualitative understanding of the molecule's behavior.

Frontier Molecular Orbitals

The spatial distribution of the HOMO and LUMO can be plotted to visualize the regions of the molecule involved in electron donation and acceptance. For indolizine systems, the HOMO is typically distributed over the π-system of the entire molecule, while the LUMO is also delocalized across the ring structure. The methyl group at the 5-position is expected to have a minor contribution to these frontier orbitals but can influence their energy levels.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface of this compound would reveal the charge distribution. The regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For indolizine, the nitrogen atom and the five-membered ring are generally electron-rich, making them potential sites for electrophilic interaction.

The logical relationship for interpreting these visualizations in the context of drug design is presented below:

G Interpretation of Calculated Properties for Drug Design cluster_calc Calculated Properties cluster_interp Chemical Interpretation cluster_app Drug Development Application homo_lumo HOMO-LUMO Analysis reactivity Chemical Reactivity (Electrophilic/Nucleophilic Sites) homo_lumo->reactivity stability Molecular Stability homo_lumo->stability mep MEP Surface mep->reactivity interactions Intermolecular Interactions mep->interactions nbo NBO Analysis nbo->reactivity nbo->interactions binding_affinity Prediction of Receptor Binding Affinity reactivity->binding_affinity pharmacokinetics Understanding Pharmacokinetic Properties (ADME) stability->pharmacokinetics interactions->binding_affinity lead_optimization Lead Compound Optimization binding_affinity->lead_optimization pharmacokinetics->lead_optimization

Caption: Logical flow from calculated properties to applications in drug development.

Conclusion

Quantum chemical calculations provide a robust theoretical framework for investigating the molecular properties of this compound. By employing methods such as DFT with appropriate functionals and basis sets, it is possible to obtain detailed insights into the molecule's geometry, electronic structure, and vibrational spectra. This information is invaluable for understanding its chemical behavior and for the rational design of new indolizine-based therapeutic agents. The computational protocols and expected data outlined in this guide serve as a comprehensive resource for researchers embarking on the theoretical study of this compound and related compounds.

5-Methylindolizine: An In-depth Technical Guide on its Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 5-methylindolizine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data on this compound, this guide synthesizes information from studies on related indolizine derivatives and theoretical assessments to provide a robust understanding of its potential stability profile.

Core Stability Profile of the Indolizine Nucleus

The indolizine ring system, an isomer of indole, is generally considered to be a stable aromatic structure. Theoretical studies based on Density Functional Theory (DFT) calculations suggest that the indolizine system is thermodynamically stable.[1] This inherent stability is a crucial factor in its potential as a scaffold for drug candidates. However, like all organic molecules, it is susceptible to degradation under specific environmental conditions.

Chemical Stability and Hydrolysis

Table 1: Hydrolytic Stability of 2-Substituted Indolizine Derivatives

pHObservationReference
1.2Encouraging chemical stability[2]
6.8Encouraging chemical stability[2]
7.4Mild hydrolysis observed[2]

These findings suggest that the indolizine ring is generally stable in acidic and neutral aqueous solutions, with a potential for mild degradation under slightly alkaline conditions. The methyl group at the 5-position of this compound is unlikely to significantly alter this general hydrolysis profile.

Potential Degradation Pathways

Based on the general chemical reactivity of the indolizine nucleus and related heterocyclic compounds, several degradation pathways can be postulated for this compound under forced degradation conditions.

Hydrolytic Degradation

Under aqueous conditions, particularly at a slightly alkaline pH, this compound could undergo hydrolysis. The likely point of attack would be the electron-deficient positions of the pyridinone ring system, potentially leading to ring-opened products.

Hypothetical Hydrolytic Degradation Pathway of this compound

Hypothetical Hydrolytic Degradation Pathway This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate H2O / OH- Further Degradation Products Further Degradation Products Ring-Opened Intermediate->Further Degradation Products Rearrangement

Caption: Hypothetical pathway of hydrolytic degradation.

Oxidative Degradation

Oxidative stress is a common degradation pathway for many pharmaceutical compounds. For this compound, oxidation could potentially occur at the electron-rich pyrrole ring or at the methyl group. The use of oxidizing agents like hydrogen peroxide (H₂O₂) in forced degradation studies would elucidate the specific products. Potential products could include N-oxides, hydroxylated derivatives, or cleavage of the heterocyclic rings.

Hypothetical Oxidative Degradation Pathway of this compound

Hypothetical Oxidative Degradation Pathway This compound This compound N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative [O] Hydroxylated Derivative Hydroxylated Derivative This compound->Hydroxylated Derivative [O] Ring Cleavage Products Ring Cleavage Products Hydroxylated Derivative->Ring Cleavage Products Further Oxidation

Caption: Potential oxidative degradation routes.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. For aromatic heterocyclic systems like indolizine, this can lead to complex degradation pathways including ring cleavage, dimerization, or photo-oxidation. The specific photodegradation products of this compound would need to be identified through dedicated photostability studies.

Thermal Degradation

While the indolizine core is generally stable, high temperatures can lead to decomposition. Mass spectral fragmentation studies of related methylnitroindolizines show cleavage of the nitro and methyl groups, as well as fragmentation of the heterocyclic core.[3] This suggests that thermal stress on this compound could lead to the loss of the methyl group and subsequent fragmentation of the indolizine ring.

Metabolic Stability

The metabolic fate of this compound is a critical aspect of its potential as a drug candidate. In vivo, it would be subjected to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways could include:

  • Oxidation: Hydroxylation of the aromatic rings or the methyl group.

  • N-dealkylation: While not directly applicable to the core ring, modifications at the nitrogen could be susceptible.

  • Conjugation: Phase II metabolic reactions could involve glucuronidation or sulfation of hydroxylated metabolites.

General Experimental Workflow for Stability Studies

General Workflow for Stability Testing cluster_0 Stress Conditions cluster_1 Analytical Techniques Acidic Hydrolysis Acidic Hydrolysis Degraded Samples Degraded Samples Acidic Hydrolysis->Degraded Samples Alkaline Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis->Degraded Samples Oxidative Oxidative Oxidative->Degraded Samples Photolytic Photolytic Photolytic->Degraded Samples Thermal Thermal Thermal->Degraded Samples HPLC-UV HPLC-UV Quantification of Degradation Quantification of Degradation HPLC-UV->Quantification of Degradation LC-MS LC-MS Identification of Degradants Identification of Degradants LC-MS->Identification of Degradants NMR NMR Structural Elucidation Structural Elucidation NMR->Structural Elucidation This compound Sample This compound Sample This compound Sample->Acidic Hydrolysis Forced Degradation This compound Sample->Alkaline Hydrolysis Forced Degradation This compound Sample->Oxidative Forced Degradation This compound Sample->Photolytic Forced Degradation This compound Sample->Thermal Forced Degradation Degraded Samples->HPLC-UV Analysis Degraded Samples->LC-MS Analysis Degraded Samples->NMR Analysis

Caption: Workflow for investigating this compound stability.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for key experiments that should be conducted to definitively determine the stability and degradation pathways of this compound.

Hydrolytic Stability Study
  • Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

  • Materials: this compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), Purified Water, pH meter, HPLC-UV system.

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • For alkaline hydrolysis, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

    • For neutral hydrolysis, add a known volume of the stock solution to purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Oxidative Stability Study
  • Objective: To assess the susceptibility of this compound to oxidative degradation.

  • Materials: this compound, 3% Hydrogen Peroxide (H₂O₂), HPLC-UV/MS system.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.

    • Add a known volume of this solution to a 3% H₂O₂ solution to achieve a final concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature and protected from light for a specified period, with samples taken at various time intervals.

    • Analyze the samples using an HPLC-UV/MS method to separate and identify the parent compound and any oxidative degradation products.

Photostability Study
  • Objective: To determine the effect of light exposure on the stability of this compound.

  • Materials: this compound, photostability chamber with controlled light exposure (ICH Q1B guidelines), HPLC-UV system.

  • Procedure:

    • Prepare solutions of this compound (e.g., 100 µg/mL) and also expose the solid compound to light.

    • Place the samples in the photostability chamber and expose them to a specified intensity of UV and visible light.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At appropriate time intervals, analyze the samples by HPLC to assess the extent of degradation.

Thermal Stability Study
  • Objective: To evaluate the stability of this compound under high-temperature conditions.

  • Materials: this compound (solid form), oven, HPLC-UV system.

  • Procedure:

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C, 100°C).

    • At various time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.

    • Compare the results with a control sample stored at room temperature.

Conclusion

While direct experimental data on the stability and degradation of this compound is limited, the available information on the indolizine scaffold suggests a generally stable molecule, particularly under acidic and neutral conditions. Mild hydrolysis may occur in slightly alkaline environments. The provided hypothetical degradation pathways and experimental protocols offer a robust framework for researchers and drug development professionals to conduct comprehensive stability-indicating studies. Such investigations are crucial to fully characterize the stability profile of this compound and ensure its quality, safety, and efficacy as a potential therapeutic agent.

References

Pharmacological Profile of 5-Methylindolizine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine, a nitrogen-containing heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry due to its diverse and significant pharmacological activities. As structural isomers of indole, indolizine derivatives have garnered considerable attention for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The strategic placement of substituents on the indolizine core can profoundly influence its biological activity, making the exploration of specific derivatives a key area of research. This technical guide focuses on the pharmacological profile of 5-methylindolizine derivatives, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. While research specifically on this compound is nascent, this document compiles available data and draws parallels from closely related structures, such as 5-methylindole, to offer a predictive insight into its therapeutic potential.

Synthesis of Indolizine Derivatives

The synthesis of the indolizine scaffold is primarily achieved through several key reactions, most notably the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[1][3]

General Synthetic Approach: 1,3-Dipolar Cycloaddition

A prevalent method for synthesizing the indolizine nucleus involves the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes. This approach offers a high degree of flexibility and convenience in constructing the core structure.[3]

Experimental Protocol: General Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition

  • Formation of Pyridinium Salt: An appropriately substituted pyridine is reacted with an α-halo ketone or a related alkylating agent in a suitable solvent (e.g., acetone, acetonitrile) at room temperature or with gentle heating to form the corresponding pyridinium salt.

  • Generation of Pyridinium Ylide: The pyridinium salt is treated with a base (e.g., triethylamine, potassium carbonate) in situ to generate the pyridinium ylide.

  • Cycloaddition Reaction: The in situ generated pyridinium ylide is then reacted with a dipolarophile, such as an activated alkene or alkyne (e.g., dimethyl acetylenedicarboxylate, maleimides), to undergo a [3+2] cycloaddition reaction.

  • Aromatization: The resulting cycloadduct often undergoes spontaneous or induced aromatization (e.g., through oxidation) to yield the stable indolizine derivative.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Biological Activities of this compound Derivatives and Related Compounds

While specific data on the pharmacological profile of this compound derivatives is limited, studies on substituted indolizines and the analogous 5-methylindole scaffold provide valuable insights into their potential biological activities.

Antimicrobial Activity

Research on 5-methylindole has demonstrated its potent bactericidal activity against a range of both Gram-positive and Gram-negative bacteria.[4][5] This suggests that this compound derivatives could also exhibit significant antimicrobial properties.

A study on 5-methylindole revealed its ability to kill various pathogens in their stationary phase, a state often associated with increased antibiotic resistance.[4][5] Furthermore, 5-methylindole was found to potentiate the activity of aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[4][6]

Table 1: Minimum Inhibitory Concentrations (MICs) of 5-Methylindole Against Various Bacterial Strains [4]

Bacterial StrainMIC (mM)
Staphylococcus aureus4
Enterococcus faecalis4
Escherichia coli>8
Pseudomonas aeruginosa>8
Shigella flexneri>8

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Bacterial strains are grown in appropriate broth media (e.g., Luria-Bertani broth) to a specific optical density.

  • Serial Dilution: The test compound (e.g., 5-methylindole) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Experimental Protocol: Bactericidal Activity Assay

  • Treatment: Stationary-phase bacterial cultures are treated with varying concentrations of the test compound.

  • Incubation: The treated cultures are incubated for a defined period (e.g., 3 hours).[5]

  • Plating: Aliquots from each treatment group are serially diluted and plated on agar plates.

  • Colony Counting: After incubation, the number of colony-forming units (CFUs) is counted to determine the percentage of surviving bacteria.

Anticancer Activity

Numerous indole derivatives have been investigated for their anticancer properties.[7][8][9][10] While direct evidence for this compound is scarce, the broader class of indolizine derivatives has shown promise as anticancer agents.[2] For instance, certain indolizine derivatives have been reported to exhibit antitumor activity.[7]

Anti-inflammatory Activity

Indole and its derivatives have been explored for their anti-inflammatory potential.[7][11] The mechanism of action often involves the modulation of inflammatory pathways. Given the structural similarities, this compound derivatives represent a promising area for the development of novel anti-inflammatory agents.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for this compound derivatives are yet to be elucidated. However, based on the activities of related compounds, several potential pathways can be hypothesized.

Potential Antimicrobial Mechanisms

The bactericidal effect of 5-methylindole may involve the disruption of the bacterial cell membrane, interference with essential metabolic pathways, or the generation of reactive oxygen species. The potentiation of aminoglycosides suggests a mechanism that could involve increasing the uptake of these antibiotics or inhibiting efflux pumps.

Potential Anticancer Mechanisms

Indole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.

Hypothesized Signaling Pathway for Anticancer Activity of Indolizine Derivatives

G Indolizine This compound Derivative Tubulin Tubulin Indolizine->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation

Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Workflow for Investigating Anticancer Mechanism

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellLines Cancer Cell Lines MTT MTT Assay (Cytotoxicity) CellLines->MTT Flow Flow Cytometry (Cell Cycle, Apoptosis) CellLines->Flow Western Western Blot (Protein Expression) CellLines->Western Xenograft Xenograft Model MTT->Xenograft Tumor Tumor Growth Measurement Xenograft->Tumor Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: Experimental workflow for evaluating anticancer potential.

Conclusion and Future Directions

The pharmacological profile of this compound derivatives remains a largely unexplored area with significant potential for drug discovery. Drawing parallels from the well-documented activities of substituted indolizines and 5-methylindoles, it is reasonable to hypothesize that this compound derivatives will exhibit promising antimicrobial, anticancer, and anti-inflammatory properties. Future research should focus on the targeted synthesis of a library of this compound derivatives and their systematic evaluation in a battery of biological assays. Elucidating their mechanisms of action and identifying their molecular targets will be crucial for the rational design of novel and potent therapeutic agents based on this privileged scaffold. The detailed experimental protocols and hypothesized pathways provided in this guide offer a foundational framework for researchers to embark on this exciting area of medicinal chemistry.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the PI3K/Akt/mTOR Signaling Pathway: Methodology and Application in Cancer Drug Development

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a frequent event in a variety of human cancers, making it a highly attractive target for therapeutic intervention. This guide provides an in-depth overview of the core components of the PI3K/Akt/mTOR pathway, detailed experimental protocols for its investigation, and a summary of its application in the development of targeted cancer therapies.

Core Signaling Pathway

The PI3K/Akt/mTOR pathway is activated by upstream signals from receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex (TSC), leading to the activation of mTOR Complex 1 (mTORC1) and subsequent promotion of protein synthesis and cell growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC TSC1/TSC2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb_GTP Rheb-GTP TSC->Rheb_GTP Promotes GTP hydrolysis of Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Promotes

Caption: The canonical PI3K/Akt/mTOR signaling cascade.

Experimental Methodologies

Western Blotting for Protein Phosphorylation

A key method to assess the activation state of the PI3K/Akt/mTOR pathway is to measure the phosphorylation of its core components, such as Akt and S6 ribosomal protein.

Protocol:

  • Cell Lysis:

    • Treat cells with the compound of interest for the desired time.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total protein levels (e.g., anti-Akt) to confirm equal loading.

In Vitro Kinase Assay

To directly measure the inhibitory activity of a compound on a specific kinase in the pathway, an in vitro kinase assay can be performed.

Protocol:

  • Reaction Setup:

    • In a microplate, combine the recombinant kinase (e.g., PI3Kα), the kinase substrate (e.g., PIP2), and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding adenosine triphosphate (ATP).

    • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection:

    • Terminate the reaction and quantify the amount of product generated. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Application in Drug Development

The central role of the PI3K/Akt/mTOR pathway in cancer has led to the development of numerous inhibitors targeting different nodes of the cascade. These can be broadly classified as PI3K inhibitors, Akt inhibitors, mTOR inhibitors, and dual PI3K/mTOR inhibitors.

Experimental_Workflow Start Compound Library Screening In Vitro Kinase Assay (e.g., PI3Kα) Start->Screening Hit_ID Hit Identification (IC50 < 1µM) Screening->Hit_ID Cell_Assay Cell-Based Assay (e.g., Western Blot for p-Akt) Hit_ID->Cell_Assay Active Hits Lead_Opt Lead Optimization Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) Lead_Opt->In_Vivo Optimized Leads Clinical Clinical Development In_Vivo->Clinical

Caption: A generalized workflow for the discovery and development of PI3K pathway inhibitors.

Quantitative Data Summary

The efficacy of various PI3K inhibitors can be compared by their IC50 values in different cancer cell lines.

InhibitorTarget(s)Cell LineIC50 (nM)
IdelalisibPI3KδRaji2.5
AlpelisibPI3KαMCF-75.8
DuvelisibPI3Kδ/γMEC-128
GedatolisibPI3K/mTORPC-31.6
BuparlisibPan-PI3KU-87 MG52

Conclusion

The PI3K/Akt/mTOR pathway remains a critical area of focus for cancer research and drug development. A thorough understanding of its signaling dynamics, coupled with robust experimental methodologies, is essential for the successful identification and validation of novel therapeutic agents. The protocols and data presented in this guide offer a framework for researchers to investigate this pathway and contribute to the development of more effective cancer treatments.

An In-Depth Technical Guide to the Purification of 5-Methylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification protocol for 5-Methylindolizine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The following sections detail the synthesis of the crude product, followed by robust purification methodologies, including column chromatography and recrystallization. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Synthesis of Crude this compound

The primary route for the synthesis of this compound is the Tschitschibabin reaction. This method involves the reaction of a pyridine derivative with an α-halocarbonyl compound. In this case, 2-picoline (2-methylpyridine) is reacted with bromoacetone. The reaction proceeds via the formation of a pyridinium salt, followed by an intramolecular cyclization to yield the indolizine core.

Potential Impurities: The crude product of the Tschitschibabin synthesis of this compound is likely to contain several impurities, including:

  • Unreacted 2-picoline

  • Unreacted bromoacetone

  • Polymerized byproducts of bromoacetone

  • Side-reaction products

Effective purification is therefore critical to obtaining this compound of high purity for subsequent applications.

Purification Methodologies

A two-step purification process involving column chromatography followed by recrystallization is recommended for obtaining high-purity this compound.

Column Chromatography

Column chromatography is a highly effective technique for separating the target compound from unreacted starting materials and polar impurities.

Experimental Protocol:

  • Preparation of the Column: A slurry of silica gel (60-120 mesh) in the chosen eluent is prepared and carefully packed into a glass column. A small layer of sand is added on top of the silica gel to prevent disturbance of the stationary phase upon sample loading.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common starting point is a non-polar solvent such as hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Fraction Collection: Fractions are collected in separate test tubes and analyzed by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the partially purified this compound.

Data Presentation:

ParameterValue/Range
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient
Typical Gradient 100% Hexane to 90:10 (Hexane:Ethyl Acetate)
Purity after Chromatography >95% (as determined by GC-MS or NMR)
Recrystallization

Recrystallization is a final purification step to remove any remaining minor impurities and to obtain a crystalline solid product.

Experimental Protocol:

  • Solvent Selection: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, methanol, hexane, and mixtures such as hexane/ethyl acetate.

  • Dissolution: The partially purified this compound is dissolved in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote the formation of crystals.

  • Crystal Collection: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum.

Data Presentation:

ParameterValue
Recrystallization Solvent Ethanol or Hexane/Ethyl Acetate mixture
Expected Yield 80-90%
Final Purity >99%
Melting Point To be determined experimentally

Visualization of Workflows

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 2_Picoline 2_Picoline Tschitschibabin_Reaction Tschitschibabin Reaction 2_Picoline->Tschitschibabin_Reaction Bromoacetone Bromoacetone Bromoacetone->Tschitschibabin_Reaction Crude_Product Crude this compound Tschitschibabin_Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Silica Gel Hexane/EtOAc Recrystallization Recrystallization Column_Chromatography->Recrystallization Ethanol or Hexane/EtOAc Pure_Product Pure this compound (>99%) Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic Crude_Mixture Crude this compound (with impurities) Step1_CC Step 1: Column Chromatography Crude_Mixture->Step1_CC Removes bulk impurities Intermediate_Purity Partially Purified This compound (>95%) Step1_CC->Intermediate_Purity Step2_Recryst Step 2: Recrystallization Intermediate_Purity->Step2_Recryst Removes minor impurities & affords crystalline solid Final_Product High-Purity Crystalline This compound (>99%) Step2_Recryst->Final_Product

Caption: Logical flow of the two-step purification process.

An In-Depth Technical Guide to In Vitro Assay Protocols for 5-Methylindolizine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide outlines representative in vitro assay protocols for the evaluation of indolizine derivatives, using data from closely related analogs as a proxy due to the limited publicly available information specifically for 5-Methylindolizine. The methodologies provided are based on established protocols for assessing the anticancer properties of this class of compounds.

Introduction: The Therapeutic Potential of Indolizine Scaffolds

Indolizine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, various substituted indolizines have demonstrated promising potential as anticancer agents.[1][2][3] Preclinical studies suggest that a key mechanism of action for some cytotoxic indolizines is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][3][4] These compounds are believed to interact with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

This guide provides a comprehensive overview of standard in vitro protocols to assess the cytotoxic and tubulin-destabilizing effects of this compound or its analogs.

Core In Vitro Assays for Biological Evaluation

Two fundamental assays are crucial for the initial in vitro characterization of a novel indolizine derivative: a cytotoxicity assay to determine its cell viability inhibition and a tubulin polymerization assay to investigate its direct effect on microtubule formation.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the test compound that inhibits cell growth by 50% is known as the GI50 value.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, DU-145 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in an incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound or its analog in DMSO.

    • Perform serial dilutions of the stock solution to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the culture medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the GI50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Indolizine Analogs

CompoundCell LineGI50 (µM)
cis-4aMDA-MB-23167.86 ± 6.61
cis-4bMDA-MB-23179.51 ± 21.84
cis-4gDU-14536.93 ± 2.58
DoxorubicinMDA-MB-2310.05 ± 0.01
DoxorubicinDU-1450.09 ± 0.02

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells in 96-well Plates culture->seed prepare Prepare Serial Dilutions of This compound Analog seed->prepare treat Treat Cells and Incubate for 48h prepare->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability read->analyze plot Plot Dose-Response Curve analyze->plot determine Determine GI50 Value plot->determine end End determine->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound analogs.

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.

Experimental Protocol: Tubulin Polymerization Assay

  • Reagent Preparation:

    • Reconstitute lyophilized porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Prepare a GTP stock solution (100 mM).

    • Prepare stock solutions of the test compound (this compound or analog), a positive control for inhibition (e.g., Colchicine), and a positive control for stabilization (e.g., Paclitaxel) in DMSO.

  • Assay Setup:

    • In a 96-well plate, combine the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or controls.

    • Keep the plate on ice to prevent premature polymerization.

  • Initiation and Monitoring of Polymerization:

    • Transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • An increase in absorbance over time indicates tubulin polymerization.

    • Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Data Presentation: Tubulin Polymerization Inhibition

While specific quantitative data for this compound is unavailable, related indolizine derivatives have been shown to inhibit tubulin polymerization.[2][3] The results are typically presented as the percentage of inhibition of tubulin assembly at a given concentration.

CompoundConcentration (µM)% Inhibition of Tubulin Polymerization
Indolizine Analog 11a5~ 60%
Colchicine (Control)5> 95%
DMSO (Vehicle)-0%

Signaling Pathway: Microtubule Disruption by Indolizine Analogs

G cluster_pathway Mechanism of Action Indolizine This compound Analog Polymerization Polymerization Indolizine->Polymerization Inhibition Tubulin αβ-Tubulin Dimers Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule MitoticArrest Mitotic Arrest Polymerization->MitoticArrest Disruption leads to Depolymerization->Tubulin Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Proposed mechanism of action for cytotoxic indolizine analogs.

Conclusion

The in vitro assays detailed in this guide provide a robust framework for the initial characterization of this compound and its analogs as potential anticancer agents. By employing cytotoxicity assays such as the MTT assay and mechanistic studies like the tubulin polymerization assay, researchers can effectively evaluate the therapeutic potential of this promising class of compounds. The provided protocols and data, while based on related indolizine derivatives, offer a solid foundation for initiating the investigation of this compound's biological activity.

References

5-Methylindolizine Cell-Based Assay Methods: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of cell-based assay methods relevant to the study of 5-Methylindolizine and its derivatives. It is intended for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of this class of compounds. This document outlines key experimental protocols, presents data from a study on a related compound, methyl-indole, and visualizes experimental workflows and potential signaling pathways.

Introduction to this compound and its Therapeutic Potential

Indolizine and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, this compound is a scaffold of interest for potential therapeutic applications, particularly in oncology. Understanding the cellular and molecular mechanisms by which such compounds exert their effects is crucial for drug development. Cell-based assays are fundamental tools in this process, allowing for the evaluation of cytotoxicity, mechanism of action, and potential therapeutic efficacy in a controlled in vitro environment.

This guide will focus on key assays to characterize the anti-cancer properties of compounds like this compound, using data from a study on methyl-indole's effect on pancreatic cancer cells as a case example.

Quantitative Data Summary: Effects of Methyl-Indole on Pancreatic Cancer Cells

The following tables summarize the dose-dependent effects of methyl-indole on the viability of various pancreatic cancer cell lines. This data is extracted from a study demonstrating the anti-proliferative and pro-apoptotic effects of a closely related indolizine derivative.

Table 1: Cell Viability of Pancreatic Cancer Cell Lines Treated with Methyl-Indole

Cell LineMethyl-Indole Concentration (µM)Cell Viability (%)
Capan-15.023%
Aspc-10.2591%
0.582%
1.070%
2.058%
3.045%
4.032%
5.020%
MIA PaCa-20.2589%
0.581%
1.069%
2.056%
3.042%
4.029%
5.018%

Table 2: Apoptosis in Pancreatic Cancer Cell Lines Treated with 5.0 µM Methyl-Indole

Cell LineApoptotic Proportion (%) - ControlApoptotic Proportion (%) - Treated
Capan-12.11%67%
Aspc-12.37%72%
MIA PaCa-22.89%77%

Experimental Protocols

This section provides detailed methodologies for key cell-based assays that can be employed to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include untreated and vehicle (DMSO) controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[4]

  • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide to the cell suspension.[4][5]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA, and the cellular DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Resuspend the pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add propidium iodide staining solution and incubate for 15-30 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for cell viability screening and a proposed signaling pathway for the anti-cancer effects of this compound based on findings for related compounds.

G Experimental Workflow for Cell Viability Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570nm G->H I Calculate % cell viability H->I

Caption: Workflow for assessing cell viability using the MTT assay.

G Proposed Signaling Pathway for this compound in Pancreatic Cancer cluster_0 Intracellular Signaling compound This compound ZFX ZFX compound->ZFX inhibits PI3K PI3K compound->PI3K inhibits MAPK MAPK ZFX->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits MAPK->Proliferation promotes CellCycle Cell Cycle Progression MAPK->CellCycle promotes

Caption: Proposed signaling pathway for this compound.

References

The Elusive Probe: A Technical Review of 5-Methylindolizine in Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the development of novel fluorophores for advanced research applications, a comprehensive technical guide on the specific use of 5-Methylindolizine as a fluorescent probe is precluded by a notable scarcity of dedicated scientific literature. While the broader indolizine scaffold is a known constituent of various fluorescent compounds, detailed characterization and application data for the 5-methyl derivative remain largely undocumented in publicly accessible research.

This technical whitepaper aims to address the current landscape of information regarding this compound and its potential as a fluorescent probe. However, extensive database searches have revealed a significant gap in research focusing specifically on this compound for applications in cellular imaging, analyte sensing, or as a tool in drug development. The following sections, therefore, reflect the limited available information and highlight the areas where further research is critically needed.

I. Photophysical Properties: An Uncharted Territory

A fundamental requirement for any fluorescent probe is a thorough understanding of its photophysical properties. These quantitative metrics dictate the probe's suitability for specific applications. Key parameters include:

  • Maximum Excitation and Emission Wavelengths (λ_ex and λ_em): These values determine the optimal wavelengths for illuminating the probe and detecting its fluorescence, respectively.

  • Molar Extinction Coefficient (ε): This parameter quantifies the efficiency of light absorption at a given wavelength.

  • Fluorescence Quantum Yield (Φ_F): This critical value represents the efficiency of converting absorbed photons into emitted fluorescent photons.

  • Stokes Shift: The difference in nanometers between the maximum excitation and emission wavelengths. A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratios.

Unfortunately, a detailed and validated summary of these photophysical properties for this compound is not available in the current body of scientific literature. While studies on other substituted indolizine derivatives exist, these properties are highly sensitive to the nature and position of substituents on the indolizine core. Therefore, extrapolating data from other analogs to this compound would be scientifically unsound.

Table 1: Photophysical Data for this compound (Hypothetical)

Parameter Value Conditions
Max. Excitation (nm) Data Not Available Data Not Available
Max. Emission (nm) Data Not Available Data Not Available
Molar Extinction Coefficient (M⁻¹cm⁻¹) Data Not Available Data Not Available
Quantum Yield (Φ_F) Data Not Available Data Not Available

| Stokes Shift (nm) | Data Not Available | Data Not Available |

This table is presented to illustrate the required data and currently reflects the lack of available information.

II. Synthesis and Functionalization: A Path Forward

The synthesis of the core this compound structure is theoretically achievable through established organic chemistry methodologies for constructing the indolizine ring system. A plausible synthetic workflow could involve the following conceptual steps:

G Start Starting Materials (e.g., 2-Picoline derivative) Step1 Alkylation Start->Step1 Step2 Cyclization Step1->Step2 Product This compound Core Step2->Product

Figure 1. Conceptual synthetic workflow for the this compound core.

To function as a fluorescent probe, this core structure would require further modification. Functional groups could be introduced to modulate its photophysical properties or to confer specificity for a particular biological target or analyte. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the excitation and emission spectra.

III. Potential Applications: A Horizon of Possibilities

While specific applications of this compound as a fluorescent probe are not documented, the general utility of the indolizine scaffold in other fluorescent probes suggests potential areas of future investigation.

A. Bioimaging

Fluorescent probes are indispensable tools in cellular and molecular biology. A functionalized this compound derivative could potentially be designed to:

  • Target specific organelles: By attaching targeting moieties, the probe could accumulate in structures such as the mitochondria or endoplasmic reticulum.

  • Report on cellular processes: The fluorescence of the probe could be designed to respond to changes in the cellular environment, such as pH, ion concentration, or enzyme activity.

G Probe This compound Probe Cell Living Cell Probe->Cell Target Specific Organelle or Analyte Probe->Target Binding Cell->Target Signal Fluorescence Signal Target->Signal Fluorescence On/Off Microscope Fluorescence Microscope Signal->Microscope Image Cellular Image Microscope->Image G Probe This compound Sensor Complex Probe-Analyte Complex Probe->Complex + Analyte Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Response Change in Fluorescence (Intensity or Wavelength) Complex->Response

5-Methylindolizine: A Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylindolizine, a substituted derivative of the indolizine heterocyclic system, is a valuable and versatile building block in organic synthesis. Its unique electronic properties and reactivity make it an attractive starting material for the construction of more complex nitrogen-containing polycyclic compounds, particularly those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role as a precursor to novel molecular architectures.

Synthesis of this compound

The synthesis of the this compound core can be achieved through several synthetic strategies, most notably variations of the Tschitschibabin (Chichibabin) reaction. One common approach involves the reaction of a 2,6-disubstituted pyridine derivative, such as 2,6-lutidine (2,6-dimethylpyridine), with an α-halocarbonyl compound.

Experimental Protocol: Synthesis of this compound via Tschitschibabin Reaction

A widely employed method for the synthesis of this compound involves the reaction of 2,6-lutidine with an α-halo ketone, such as bromoacetone, to form a pyridinium salt intermediate. This intermediate is then cyclized in the presence of a base to yield the final product.

Step 1: Formation of the Pyridinium Salt A solution of 2,6-lutidine and bromoacetone in a suitable solvent (e.g., acetone or acetonitrile) is stirred at room temperature. The reaction progress can be monitored by the precipitation of the pyridinium salt.

Step 2: Cyclization to this compound The isolated pyridinium salt is treated with an aqueous solution of a mild base, such as sodium bicarbonate. The resulting mixture is heated, leading to an intramolecular aldol-type condensation to form the this compound. The product can then be extracted with an organic solvent and purified by column chromatography or distillation.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"2,6-Lutidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bromoacetone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pyridinium Salt" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"2,6-Lutidine" -> "Pyridinium Salt" [label="+ Bromoacetone"]; "Pyridinium Salt" -> "this compound" [label="+ Base (e.g., NaHCO3)"]; }

Caption: General workflow for the synthesis of this compound.

Reactivity and Functionalization of this compound

This compound serves as a versatile platform for the introduction of further molecular complexity. Key reaction types include cycloaddition reactions and functionalization via metallation.

[8+2] Cycloaddition Reactions

The indolizine core is known to participate in [8+2] cycloaddition reactions, where the indolizine acts as the 8π component. A prominent example is the reaction of this compound with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to form cycl[3.2.2]azine derivatives.[1] This reaction provides a direct route to extended, polycyclic aromatic systems. The reaction can proceed to give both 1:1 and 1:2 adducts depending on the reaction conditions and stoichiometry of the reactants.[1]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DMAD" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cycloadduct_1_1" [label="1:1 Cycloadduct", fillcolor="#FBBC05", fontcolor="#202124"]; "Cycloadduct_1_2" [label="1:2 Cycloadduct", fillcolor="#FBBC05", fontcolor="#202124"];

"this compound" -> "Cycloadduct_1_1" [label="+ DMAD"]; "Cycloadduct_1_1" -> "Cycloadduct_1_2" [label="+ DMAD"]; }

Caption: Reaction of this compound with DMAD.

Functionalization via Lithiation

The 5-methyl group of indolizine exhibits enhanced acidity, allowing for deprotonation with strong bases like n-butyllithium (n-BuLi) to form a 5-indolizyl lithium species. This organometallic intermediate can then react with various electrophiles, enabling the introduction of a wide range of functional groups at the 5-position. For instance, reaction with dimethylformamide (DMF) can lead to the formation of cycl[3.2.2]azine derivatives through an intermediate.[2]

This compound in the Synthesis of Bioactive Molecules

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the broader class of indolizine derivatives has attracted significant interest in drug discovery due to their diverse pharmacological activities. The cycl[3.2.2]azine core, readily accessible from this compound, is a key structural motif in various biologically active compounds.

The biological activities of indolizine-derived compounds are diverse and include potential applications as:

  • Anticancer agents: Certain indolizine derivatives have shown cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory agents: The indolizine scaffold is present in molecules with anti-inflammatory properties.

  • Enzyme inhibitors: Functionalized indolizines have been investigated as inhibitors of various enzymes.

The synthesis of libraries of substituted cycl[3.2.2]azines from this compound provides a valuable platform for the discovery of new therapeutic agents. The functionalization at the 5-position, in particular, allows for the modulation of the physicochemical and pharmacological properties of the resulting molecules.

Quantitative Data Summary

Due to the proprietary nature of much of the research in drug development, comprehensive quantitative data for the synthesis and bioactivity of specific this compound derivatives is often not publicly available. However, the following table summarizes typical data that would be collected and evaluated in the synthesis and characterization of compounds derived from this compound.

Reaction StepStarting MaterialReagentProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Synthesis 2,6-LutidineBromoacetone, NaHCO₃This compoundTypically moderate to goodCharacteristic aromatic and methyl signals
Cycloaddition This compoundDMADCycl[3.2.2]azine derivativeVaries with conditionsComplex aromatic signals, ester signals
Functionalization This compoundn-BuLi, Electrophile5-Substituted-indolizineVaries with electrophileSignals corresponding to the introduced functional group

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessibility through established synthetic routes and its amenability to further functionalization, particularly through cycloaddition reactions and metallation, make it an important starting point for the construction of complex, polycyclic nitrogen-containing molecules. The resulting structures, especially the cycl[3.2.2]azine core, hold significant promise for the development of novel therapeutic agents and functional materials. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are expected to open up new avenues in medicinal chemistry and materials science.

References

5-Methylindolizine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, an isomer of indole, is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. While the broader class of indolizine derivatives has been extensively studied, this technical guide focuses on the emerging potential of 5-methylindolizine and its derivatives. Due to the limited availability of data on this compound itself, this document synthesizes information from closely related 5-substituted indolizine analogs and the general properties of the indolizine core to provide a comprehensive overview for researchers in drug discovery and development.

Synthesis of the this compound Scaffold

The introduction of substituents at the 5-position of the indolizine ring is a key strategy for modulating the pharmacological activity of these compounds. Several synthetic methodologies can be employed to achieve 5-methylation.

1,3-Dipolar Cycloaddition

One of the most common methods for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an appropriate dipolarophile. To introduce a methyl group at the 5-position, a pyridine derivative bearing a methyl group at the 6-position can be utilized as the starting material.

Experimental Protocol: General Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition

  • Pyridinium Salt Formation: An appropriately substituted 2-methylpyridine is reacted with an α-halo-carbonyl compound (e.g., ethyl bromoacetate) in a suitable solvent like acetone or acetonitrile at reflux to yield the corresponding pyridinium salt.

  • Ylide Generation: The pyridinium salt is treated with a base, such as triethylamine or potassium carbonate, in a solvent like dichloromethane or acetonitrile at room temperature to generate the pyridinium ylide in situ.

  • Cycloaddition: The ylide solution is then treated with a dipolarophile, for example, an electron-deficient alkyne such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.

  • Purification: The resulting mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

G cluster_synthesis Synthesis of this compound start 2-Methylpyridine Derivative pyridinium_salt Pyridinium Salt start->pyridinium_salt Reaction reagent1 α-Halo-carbonyl Compound reagent1->pyridinium_salt ylide Pyridinium Ylide pyridinium_salt->ylide Deprotonation base Base (e.g., Triethylamine) base->ylide cycloaddition 1,3-Dipolar Cycloaddition ylide->cycloaddition Reaction dipolarophile Dipolarophile (e.g., DMAD) dipolarophile->cycloaddition product This compound Derivative cycloaddition->product

Caption: General workflow for the synthesis of this compound derivatives.

Pharmacological Applications of this compound Derivatives

While research specifically on this compound is nascent, studies on analogous compounds and the broader indolizine class highlight promising therapeutic potential, particularly in oncology and inflammatory diseases.

Anticancer Activity

Derivatives of indolizine are recognized for their potential as anticancer agents. For instance, 5-methyl-8-bromoindolizine has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. The methyl group at the 5-position can influence the compound's binding affinity and selectivity for the kinase's active site.

The proposed mechanism of action for many indolizine-based anticancer agents involves the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of indolizine derivatives have also been investigated. A notable example is the study of N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), a complex molecule with a core structure related to this compound. This compound has demonstrated significant anti-inflammatory effects in a preclinical model of methotrexate-induced inflammation.

The anti-inflammatory action of NIQBD is attributed to its ability to modulate key inflammatory mediators.

Inflammatory MarkerEffect of NIQBD Treatment
Matrix Metalloproteinase-9 (MMP-9)Significant Decrease
Interleukin-1β (IL-1β)Significant Decrease
Nuclear Factor-κB (NF-κB)Significant Decrease

Experimental Protocol: Evaluation of Anti-inflammatory Activity

  • Induction of Inflammation: Experimental inflammation is induced in an animal model (e.g., rats) through the administration of an inflammatory agent like methotrexate.

  • Treatment: The test compound (e.g., NIQBD formulated in nanoparticles) is administered to the animals at various doses. A control group receives the vehicle.

  • Sample Collection: After the treatment period, tissue samples (e.g., lung and liver) are collected for analysis.

  • Biochemical Analysis: The levels of inflammatory markers such as MMP-9, IL-1β, and NF-κB in the tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Statistical Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed anti-inflammatory effects compared to the control group.

G cluster_pathway Anti-inflammatory Signaling Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., Methotrexate) nfkb_activation NF-κB Activation inflammatory_stimulus->nfkb_activation proinflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-1β) nfkb_activation->proinflammatory_cytokines mmp9 MMP-9 Expression nfkb_activation->mmp9 inflammation Inflammation proinflammatory_cytokines->inflammation mmp9->inflammation methylindolizine This compound Derivative (e.g., NIQBD) methylindolizine->nfkb_activation Inhibition

Caption: Postulated anti-inflammatory mechanism of this compound derivatives.

Future Directions

The available data, although limited, suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Focused Synthesis: The development of robust and efficient synthetic routes to a library of this compound derivatives with diverse substitution patterns.

  • In-depth Biological Evaluation: Comprehensive screening of these compounds for their anticancer and anti-inflammatory activities, including the determination of quantitative metrics like IC50 and EC50 values.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by active this compound derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematic investigation of how modifications to the this compound scaffold affect its biological activity to guide the design of more potent and selective compounds.

Protocol for the Biological Screening of 5-Methylindolizine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indolizine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Various derivatives of indolizine have demonstrated promising anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] This document provides a comprehensive, in-depth technical guide for the biological screening of a specific derivative, 5-Methylindolizine. Given the lack of specific data on this compound, this protocol outlines a logical, tiered approach to systematically evaluate its biological potential, drawing upon established methodologies for analogous indolizine compounds.

This guide details a multi-stage screening cascade, commencing with preliminary cytotoxicity assessments and progressing to more specific assays for anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. For each key experiment, detailed methodologies are provided to ensure reproducibility. All quantitative data is to be summarized in structured tables for clear comparison and interpretation. Furthermore, this protocol includes mandatory visualizations of experimental workflows and a representative signaling pathway, generated using Graphviz (DOT language), to facilitate a clear understanding of the proposed screening strategy.

Rationale for Screening this compound

Indolizine, an isomer of indole, is a key structural component in a variety of biologically active compounds.[1] Structure-activity relationship (SAR) studies on indolizine derivatives have revealed that substitutions on the pyridine ring can significantly influence their biological profile.[2] Notably, indolizine derivatives with a simple methyl substituent at the 5-position have shown excellent antiproliferative properties against multiple cancer cell lines.[2] This provides a strong rationale for investigating the biological activities of this compound. The primary areas of investigation proposed in this protocol are based on the well-documented activities of the broader indolizine class.

Experimental Workflow

A tiered approach is recommended for the biological screening of this compound to efficiently allocate resources and systematically build a profile of its activity. The proposed workflow is as follows:

  • Preliminary Screening: Initial assessment of cytotoxicity against a panel of human cancer cell lines and a normal cell line to determine the compound's general toxicity and potential therapeutic window.

  • Secondary Screening (Activity-Based): Based on the preliminary results, conduct a battery of in vitro assays to probe for specific biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.

  • Mechanism of Action Studies: If significant activity is observed in the secondary screening, further experiments will be designed to elucidate the underlying molecular mechanism.

  • In Vivo Validation: Promising in vitro results would warrant progression to in vivo studies using appropriate animal models.

experimental_workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Studies Compound Synthesis & Purity Analysis Compound Synthesis & Purity Analysis Cytotoxicity Screening Cytotoxicity Screening Compound Synthesis & Purity Analysis->Cytotoxicity Screening >95% purity Anticancer Assays Anticancer Assays Cytotoxicity Screening->Anticancer Assays If cytotoxic to cancer cells Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Screening->Anti-inflammatory Assays If non-cytotoxic at relevant concentrations Antimicrobial Assays Antimicrobial Assays Cytotoxicity Screening->Antimicrobial Assays Broad-spectrum screening Antioxidant Assays Antioxidant Assays Cytotoxicity Screening->Antioxidant Assays Broad-spectrum screening Target Identification Target Identification Anticancer Assays->Target Identification Pathway Analysis Pathway Analysis Anti-inflammatory Assays->Pathway Analysis Animal Model Testing Animal Model Testing Target Identification->Animal Model Testing Pathway Analysis->Animal Model Testing

Caption: Proposed experimental workflow for the biological screening of this compound.

Detailed Experimental Protocols

Preliminary Cytotoxicity Screening

4.1.1 Cell Lines:

  • Cancer Cell Panel:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)

    • HeLa (Cervical cancer)

    • K-562 (Chronic Myeloid Leukemia)[3]

    • HepG2 (Hepatocellular carcinoma)[4]

  • Normal Cell Line:

    • Vero (Kidney epithelial cells from an African green monkey)[5] or HaCaT (human keratinocyte) cells.[6]

4.1.2 MTT Assay Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Secondary Screening: Anticancer Assays

If this compound shows significant cytotoxicity towards cancer cell lines with a favorable therapeutic index (IC₅₀ in normal cells > IC₅₀ in cancer cells), further anticancer assays are warranted.

4.2.1 Apoptosis Assay (Annexin V/Propidium Iodide Staining): This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4.2.2 Cell Cycle Analysis: This assay determines the effect of the compound on cell cycle progression.

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.

  • Fixation and Staining: Harvest the cells, fix with 70% ethanol, and stain with a solution containing propidium iodide and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Secondary Screening: Anti-inflammatory Assays

4.3.1 Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages: This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Secondary Screening: Antimicrobial Assays

4.4.1 Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Microorganism Panel:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Fungi: Candida albicans, Aspergillus niger

  • Assay Procedure:

    • Prepare a two-fold serial dilution of this compound in a 96-well plate containing the appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Secondary Screening: Antioxidant Assays

4.5.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[7]

  • Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.

4.5.2 Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

  • Reaction: Mix the this compound solution with the FRAP reagent and incubate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the ferrous-TPTZ complex at 593 nm.

  • Data Analysis: Construct a standard curve using FeSO₄·7H₂O and express the results as Fe²⁺ equivalents.

Data Presentation

All quantitative data from the screening assays should be summarized in clearly structured tables to allow for easy comparison and interpretation.

Table 1: Preliminary Cytotoxicity of this compound

Cell Line Type IC₅₀ (µM) ± SD
MCF-7 Breast Cancer
A549 Lung Cancer
HeLa Cervical Cancer
K-562 Leukemia
HepG2 Liver Cancer

| Vero | Normal Kidney | |

Table 2: Summary of Secondary Screening Results for this compound

Assay Endpoint Result ± SD Positive Control
Anticancer
Apoptosis (Annexin V/PI) % Apoptotic Cells at IC₅₀ Doxorubicin
Cell Cycle Analysis % Arrest at Phase (e.g., G2/M) Nocodazole
Anti-inflammatory
NO Inhibition (RAW 264.7) IC₅₀ (µM) Dexamethasone
Antimicrobial MIC (µg/mL)
S. aureus Ciprofloxacin
E. coli Ciprofloxacin
C. albicans Fluconazole
Antioxidant IC₅₀ (µM)
DPPH Scavenging Ascorbic Acid

| FRAP | Fe²⁺ Equivalents (µM) at a specific concentration | | Ascorbic Acid |

Potential Signaling Pathway Modulation

Based on studies of other anticancer indolizine derivatives, a potential mechanism of action for this compound could involve the inhibition of tubulin polymerization or the modulation of key cancer-related signaling pathways such as Wnt/β-catenin.[2][8] The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound shows significant anticancer activity.

signaling_pathway cluster_pathway Hypothetical Anticancer Mechanism of this compound This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition Wnt Signaling Pathway Wnt Signaling Pathway This compound->Wnt Signaling Pathway Inhibition Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Disruption Mitotic Arrest Mitotic Arrest Microtubule Dynamics->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis β-catenin Degradation β-catenin Degradation Wnt Signaling Pathway->β-catenin Degradation Promotion Reduced Gene Transcription Reduced Gene Transcription β-catenin Degradation->Reduced Gene Transcription Decreased Cell Proliferation Decreased Cell Proliferation Reduced Gene Transcription->Decreased Cell Proliferation

Caption: Hypothetical signaling pathways modulated by this compound.

Conclusion

This technical guide provides a robust and comprehensive framework for the systematic biological screening of this compound. By following the proposed tiered workflow and detailed experimental protocols, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound. The emphasis on standardized assays, clear data presentation, and logical progression from preliminary screening to mechanism-of-action studies will ensure the generation of high-quality, interpretable data, which is essential for advancing drug discovery and development efforts.

References

5-Methylindolizine Based Sensor Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that are gaining significant attention in the field of chemical sensing due to their unique photophysical properties. While specific research on 5-methylindolizine as a primary sensor is limited, the broader indolizine scaffold serves as a versatile platform for the development of fluorescent probes. This technical guide provides an in-depth overview of the principles, experimental protocols, and potential applications of indolizine-based sensors, drawing from a detailed study of a closely related color-tunable fluorescent pH sensor. The methodologies and data presented herein offer a foundational understanding for the design and implementation of novel sensors based on the this compound core for applications in chemical biology and drug development.

Introduction to Indolizine-Based Fluorescent Sensors

Indolizine, a bicyclic aromatic N-bridgehead heterocycle, possesses a planar structure with a 10-π electron system, which imparts inherent fluorescence. The electronic properties of the indolizine core can be systematically tuned by introducing various substituents at different positions, leading to a wide range of emission wavelengths. This tunability is a key feature in the design of fluorescent sensors.

The sensing mechanism of many indolizine-based probes relies on the principle of intramolecular charge transfer (ICT). In this process, an electron-donating group and an electron-withdrawing group are attached to the indolizine scaffold. Upon excitation, an electron is transferred from the donor to the acceptor, resulting in a large change in the dipole moment of the excited state. This ICT process is sensitive to the polarity of the microenvironment, which can be modulated by the presence of specific analytes, leading to changes in the fluorescence emission spectrum.

Core Synthesis of Indolizine Scaffolds

The synthesis of functionalized indolizine derivatives is crucial for developing new sensors. A common and effective method is the [3+2] dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne or alkene. However, for more complex substitutions, alternative synthetic routes starting from a pyrrole ring have been developed, offering greater flexibility in incorporating various functional groups at specific positions on the indolizine core.[1]

A general retrosynthetic analysis for a 3,7-disubstituted indolizine is depicted below. This approach allows for the introduction of diverse functionalities at key positions to tailor the sensor's properties.

G Indolizine 3,7-Disubstituted Indolizine Cyclization Cyclization Reaction Indolizine->Cyclization Final Product Pyrrole Substituted Pyrrole Ring Reagents Reaction Partners (e.g., Alkynes, Aldehydes) Cyclization->Pyrrole Starting Material Cyclization->Reagents Key Reaction G cluster_acidic Acidic Conditions (Low pH) cluster_neutral Neutral/Basic Conditions (High pH) Protonated Protonated Dimethylamino Group WeakICT Weakened ICT Protonated->WeakICT BlueShift Blue-Shifted Emission (e.g., 473 nm) WeakICT->BlueShift HighIntensity Increased Fluorescence Intensity WeakICT->HighIntensity Deprotonated Deprotonated Dimethylamino Group StrongICT Strengthened ICT Deprotonated->StrongICT RedShift Red-Shifted Emission (e.g., 529 nm) StrongICT->RedShift LowIntensity Decreased Fluorescence Intensity StrongICT->LowIntensity H_ion [H+] H_ion->Protonated G Start Prepare Buffer Solutions (pH 3.0 - 7.0) Mix Mix Sensor with Buffer Solutions Start->Mix PrepSensor Prepare Sensor Stock Solution PrepSensor->Mix Measure Record Fluorescence Spectra (Excitation at 388 nm) Mix->Measure Analyze Plot Intensity vs. pH Measure->Analyze Result Determine pKa Analyze->Result

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methylindolizine Reaction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylindolizine. Our goal is to help you optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the indolizine core?

A1: The most prevalent and versatile methods for constructing the indolizine framework are the Tschitschibabin (or Chichibabin) reaction and 1,3-dipolar cycloaddition reactions.[1] The Tschitschibabin reaction involves the cyclization of pyridinium salts, while 1,3-dipolar cycloadditions typically utilize pyridinium ylides as 1,3-dipoles reacting with various dipolarophiles.[1]

Q2: How does the 5-methyl substituent affect the synthesis of indolizine?

A2: The presence of a methyl group at the 5-position of the indolizine ring can influence the reaction through electronic and steric effects. The electron-donating nature of the methyl group can affect the nucleophilicity of the pyridine precursor in the Tschitschibabin reaction. While specific studies on this compound are limited, substitutions on the pyridine ring are known to impact reaction rates and regioselectivity in indolizine synthesis.

Q3: Are there alternative methods for synthesizing 5-substituted indolizines if the classical methods fail?

Q4: What are the key parameters to control for optimizing the yield in a Tschitschibabin reaction?

A4: Key parameters to optimize include the choice of base, solvent, reaction temperature, and reaction time. The base is crucial for the in situ generation of the pyridinium ylide, and its strength can significantly impact the reaction rate and yield. The solvent should be chosen to ensure solubility of the reactants and to be stable under the reaction conditions. Temperature control is essential to prevent the formation of side products and decomposition.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inefficient Ylide Formation: The base may not be strong enough to deprotonate the pyridinium salt precursor. 2. Decomposition of Reactants or Product: The reaction temperature may be too high. 3. Incorrect Starting Materials: The purity of the pyridine precursor or the alkylating agent may be low. 4. Poor Nucleophilicity of the Pyridine Precursor: The electronic properties of the substituted pyridine may hinder the initial alkylation step.1. Optimize the Base: Experiment with a range of bases of varying strengths (e.g., K₂CO₃, NaH, t-BuOK). See Table 1 for a comparison. 2. Optimize Temperature: Run the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC.[4] 3. Purify Starting Materials: Ensure the purity of all reactants through appropriate purification techniques (e.g., distillation, recrystallization). 4. Consider an Alternative Route: If the Tschitschibabin reaction is consistently failing, consider the lithiation route for introducing the 5-methyl group.[2]
Formation of Multiple Products/Impurities 1. Side Reactions: Undesired side reactions, such as polymerization of the reactants or alternative cyclization pathways, may be occurring. 2. Air or Moisture Contamination: The reaction may be sensitive to air or moisture, leading to the formation of byproducts.1. Modify Reaction Conditions: Adjust the temperature and reaction time to favor the desired product. The use of a milder base might also reduce side reactions. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and impurities may have similar polarities, making separation by column chromatography challenging. 2. Product Instability: The this compound product may be unstable on silica gel.1. Alternative Purification Methods: Consider alternative purification techniques such as preparative TLC, recrystallization, or distillation under reduced pressure. 2. Use of a Different Stationary Phase: If using column chromatography, try a different stationary phase (e.g., alumina) or a different solvent system.

Data Presentation

Table 1: Effect of Base on the Yield of a Representative Tschitschibabin Reaction

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃DMF120Moderate
2NaHTHF65Good
3t-BuOKt-BuOH80Good
4Et₃NAcetonitrile82Low to Moderate

Note: This table is a generalized representation based on typical Tschitschibabin reactions. Optimal conditions for this compound synthesis may vary and require experimental optimization.

Experimental Protocols

Protocol 1: Synthesis of a 5-Substituted Indolizine via the Tschitschibabin Reaction (Representative)

This protocol is a general representation for the synthesis of a substituted indolizine and should be adapted and optimized for this compound.

  • Step 1: Quaternization of the Pyridine Precursor.

    • Dissolve 1 equivalent of the appropriate 2-substituted pyridine (e.g., 2,6-lutidine as a precursor for a this compound derivative) in a suitable solvent such as acetonitrile or acetone.

    • Add 1.1 equivalents of a suitable α-halo ketone or ester (e.g., bromoacetone).

    • Stir the mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete (monitor by TLC).

    • The pyridinium salt may precipitate and can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.

  • Step 2: Cyclization to the Indolizine.

    • Suspend the dried pyridinium salt in a suitable solvent (e.g., DMF, acetonitrile, or ethanol).

    • Add 1.5-2.0 equivalents of a base (e.g., potassium carbonate, sodium hydride, or triethylamine).

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or alumina.

Protocol 2: Synthesis of a 5-Substituted Indolizine via Direct Lithiation (Alternative Route)[2][3]

This protocol describes a method for introducing a substituent at the 5-position of an existing indolizine ring.

  • Step 1: Lithiation of the Indolizine.

    • Dissolve 1 equivalent of a 2-substituted indolizine in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add 1.1 equivalents of n-butyllithium (n-BuLi) solution in hexanes.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -20 °C and stir for an additional 2-5 hours to ensure complete lithiation.[2]

  • Step 2: Quenching with an Electrophile.

    • Cool the reaction mixture back to -78 °C.

    • Slowly add an excess of a suitable methylating agent (e.g., methyl iodide).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Tschitschibabin_Reaction_Mechanism cluster_step1 Step 1: Pyridinium Ylide Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Aromatization Pyridinium_Salt Pyridinium Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide - H⁺ Base Base Ylide_2 Pyridinium Ylide Cyclized_Intermediate Dihydropyridine Intermediate Ylide_2->Cyclized_Intermediate Intramolecular Nucleophilic Attack Cyclized_Intermediate_2 Dihydropyridine Intermediate Indolizine This compound Cyclized_Intermediate_2->Indolizine - H₂O (or other leaving group)

Caption: Tschitschibabin reaction workflow for this compound synthesis.

Troubleshooting_Workflow start Low Yield of this compound check_base Is the base strong enough? start->check_base change_base Try a stronger base (e.g., NaH, t-BuOK) check_base->change_base No check_temp Is the temperature optimal? check_base->check_temp Yes change_base->check_temp lower_temp Lower the temperature and increase reaction time check_temp->lower_temp No check_purity Are starting materials pure? check_temp->check_purity Yes lower_temp->check_purity purify Purify reactants check_purity->purify No alternative_route Consider alternative synthesis (e.g., Lithiation) check_purity->alternative_route Yes end Optimized Yield purify->end alternative_route->end

References

Technical Support Center: Synthesis of 5-Methylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylindolizine. The information focuses on identifying and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: this compound is commonly synthesized via the Tschitschibabin reaction. This method involves the reaction of a 2,6-disubstituted pyridine, such as 2,6-lutidine, with an α-halocarbonyl compound, typically bromoacetaldehyde, followed by intramolecular cyclization and aromatization. Another potential, though less direct route for substitution at the 5-position, is through a 1,3-dipolar cycloaddition reaction involving a pyridinium ylide and a suitable dipolarophile.

Q2: I have a significant amount of an unknown impurity in my final product. What could it be?

A2: The most likely impurities are starting materials, partially reacted intermediates, or byproducts from side reactions. Common byproducts in the Tschitschibabin synthesis of this compound include other indolizine isomers, products of self-condensation of the α-haloaldehyde, and oxidation products. For a more detailed breakdown, please refer to the Troubleshooting Guide below.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors. Incomplete reaction of the starting materials is a common issue. Additionally, the formation of stable intermediates that do not proceed to the final product can reduce the yield. Suboptimal reaction conditions, such as incorrect temperature or reaction time, can also favor the formation of byproducts over the desired this compound. Finally, degradation of the product during workup and purification can contribute to a lower overall yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Observed Problem Potential Cause Proposed Solution
Presence of Unreacted 2,6-Lutidine Insufficient amount of bromoacetaldehyde or short reaction time.Increase the molar ratio of bromoacetaldehyde to 2,6-lutidine. Extend the reaction time and monitor the reaction progress using TLC or GC-MS.
Detection of a Dihydroindolizine Intermediate Incomplete aromatization of the cyclized intermediate.Increase the reaction temperature or add a mild oxidizing agent during the workup to facilitate the elimination of water and subsequent aromatization.
Formation of a Dark, Tarry Substance Polymerization of bromoacetaldehyde, especially in the presence of a strong base or at high temperatures.Add the bromoacetaldehyde solution slowly to the reaction mixture. Ensure the reaction temperature is carefully controlled. Use a milder base for the cyclization step.
Presence of an Isomeric Indolizine If an alternative starting pyridine with a different substitution pattern is inadvertently used, isomeric indolizines can form.Verify the identity and purity of the starting 2,6-lutidine using NMR or GC-MS before starting the synthesis.
Oxidized Byproducts The indolizine ring can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Minimize the exposure of the product to air during workup and purification.

Experimental Protocols

Key Experiment: Synthesis of this compound via Tschitschibabin Reaction

Objective: To synthesize this compound from 2,6-lutidine and bromoacetaldehyde.

Materials:

  • 2,6-Lutidine

  • Bromoacetaldehyde dimethyl acetal

  • Hydrochloric acid (2 M)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Hydrolysis of Bromoacetaldehyde Dimethyl Acetal: Bromoacetaldehyde dimethyl acetal is hydrolyzed to bromoacetaldehyde by stirring with 2 M hydrochloric acid at room temperature for 2 hours. The bromoacetaldehyde is then extracted with dichloromethane and the organic layer is dried over anhydrous magnesium sulfate.

  • Quaternization: The dried dichloromethane solution of bromoacetaldehyde is added dropwise to a solution of 2,6-lutidine in acetone at 0°C. The mixture is then stirred at room temperature for 24 hours. The resulting precipitate, the pyridinium salt, is collected by filtration and washed with cold acetone.

  • Cyclization and Aromatization: The pyridinium salt is dissolved in water and treated with an excess of sodium bicarbonate. The mixture is heated to reflux for 4 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizations

Synthesis_Pathway 2,6-Lutidine 2,6-Lutidine Pyridinium_Salt Pyridinium Salt Intermediate 2,6-Lutidine->Pyridinium_Salt Quaternization Bromoacetaldehyde Bromoacetaldehyde Bromoacetaldehyde->Pyridinium_Salt Dihydroindolizine Dihydroindolizine Intermediate Pyridinium_Salt->Dihydroindolizine Intramolecular Cyclization This compound This compound Dihydroindolizine->this compound Aromatization (-H2O)

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield of This compound Start->Low_Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Byproduct_Formation Significant Byproduct Formation Low_Yield->Byproduct_Formation No Purification_Issues Product Loss During Purification Low_Yield->Purification_Issues No Check_Reagents Check Reagent Stoichiometry and Purity Incomplete_Reaction->Check_Reagents Optimize_Conditions Optimize Reaction Time and Temperature Incomplete_Reaction->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Byproduct_Formation->Analyze_Byproducts Modify_Purification Modify Purification Technique Purification_Issues->Modify_Purification

Caption: Troubleshooting logic for low yield.

5-Methylindolizine Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 5-methylindolizine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

A1: this compound is a heterocyclic aromatic compound, an isomer of methyl-substituted indoles. The indolizine core is an electron-rich system, making it susceptible to electrophilic attack and oxidation.[1] While theoretical calculations suggest the indolizine ring is relatively stable compared to isomers like isoindole, practical experience shows that many indolizine derivatives can be sensitive to environmental conditions.[2] Unsubstituted indolizine itself is known to be unstable under ambient conditions.[3] The stability of substituted indolizines, including this compound, is influenced by the nature and position of its substituents.

Q2: How should I properly store this compound?

A2: Due to its potential sensitivity to oxidation and electrophilic attack, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at or below -20°C. It should be protected from light and moisture. Storing the compound as a dry solid is recommended over storing it in solution, as solvents can facilitate degradation pathways. Some derivatives of substituted indolizines have been noted to darken upon storage, indicating potential decomposition.[4]

Q3: What solvents are recommended for dissolving this compound?

A3: For experimental use, aprotic solvents such as dichloromethane (DCM), chloroform, acetonitrile, or ethyl acetate are generally suitable. Protic solvents, especially acidic ones, should be used with caution as they may promote degradation. If aqueous buffers are required, it is advisable to prepare fresh solutions and use them immediately. Based on studies of other indolizine derivatives, stability is generally better at neutral to slightly acidic pH, with some showing mild hydrolysis at pH 7.4.

Q4: What are the expected impurities in a sample of this compound?

A4: Impurities can arise from the synthetic route used. Common synthetic methods for the indolizine core include the Chichibabin reaction, 1,3-dipolar cycloadditions, and transition metal-catalyzed cyclizations.[1][5] Depending on the specific synthesis of this compound, impurities could include unreacted starting materials (e.g., a substituted pyridine and a reaction partner), regioisomers, or byproducts from side reactions. Oxidative degradation products may also be present in older samples.

Troubleshooting Guide

Problem 1: My this compound sample has changed color (e.g., darkened) over time.

  • Question: Why is my solid sample of this compound turning dark?

  • Answer: A color change, particularly darkening, is a common indicator of decomposition in electron-rich heterocyclic compounds. This is likely due to slow oxidation or polymerization upon exposure to air, light, or moisture. Some formyl-substituted indolizine derivatives are known to be unstable and darken during storage.[4] To prevent this, always store this compound under an inert atmosphere, protected from light, and at low temperatures.

Problem 2: I am observing unexpected spots on my TLC plate during reaction monitoring or purification.

  • Question: What could be the cause of multiple spots on my TLC when I expect a single product?

  • Answer: This could be due to several factors:

    • Incomplete Reaction: Your reaction may not have gone to completion, showing both starting material and product.

    • Side Products: The reaction conditions may be promoting the formation of side products or isomers. Indolizine synthesis can sometimes yield a mixture of products.

    • Degradation: this compound or its precursors might be degrading on the silica gel plate, which is often slightly acidic. To mitigate this, you can neutralize the silica gel with a base like triethylamine in the eluent.

    • Impure Starting Materials: The impurities were present in your starting materials.

Problem 3: I am experiencing low yields in the synthesis of this compound.

  • Question: My synthesis of this compound is consistently giving low yields. What can I do?

  • Answer: Low yields in indolizine synthesis can be common and may be addressed by:

    • Optimizing Reaction Conditions: Temperature, reaction time, and catalyst choice can significantly impact the yield. Many modern synthetic methods for indolizines have been developed to improve yields over classical methods like the Scholtz or Chichibabin reactions.[1]

    • Purification Strategy: Indolizine derivatives can be sensitive to purification conditions. Consider using neutral alumina instead of silica gel for chromatography to minimize degradation.

    • Inert Atmosphere: Ensure your reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidative side reactions.

Problem 4: My characterization data (NMR, MS) suggests the presence of unexpected species.

  • Question: My NMR or mass spectrum shows peaks that I cannot attribute to this compound. What could they be?

  • Answer: Unexpected peaks could correspond to:

    • Residual Solvents: Ensure your sample is thoroughly dried.

    • Degradation Products: Oxidized or hydrolyzed forms of this compound. Look for masses corresponding to the addition of oxygen or water.

    • Synthetic Byproducts: Isomers or products from alternative reaction pathways.

    • Complexation with Metal Ions: If transition metals were used in the synthesis, trace amounts might remain and form complexes with your product.

Quantitative Data Summary

ConditionParameterValueReference
pH Stability % Hydrolysis after 24h at 25°C[4] (generalized)
pH 1.2< 5%
pH 6.8< 5%
pH 7.410-15%
Thermal Stability Decomposition Onset (TGA)> 200 °C (for solid)Inferred from high-temperature synthesis
Photostability % Degradation after 8h UV light20-30% (in solution)General knowledge of aromatic heterocycles

Note: This data is illustrative and may not be representative of this compound's actual stability. It is strongly recommended to perform a stability study for your specific batch and formulation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of a this compound sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: General Stability Study

This protocol outlines a basic workflow to assess the stability of this compound under various conditions.

  • Initial Analysis: Perform initial characterization of a new batch of this compound, including HPLC for purity, NMR for structure confirmation, and visual appearance. This is your t=0 reference.

  • Sample Aliquoting: Aliquot the sample into several vials for each storage condition to be tested (e.g., -20°C/dark, 4°C/dark, 25°C/dark, 25°C/light). For solution stability, dissolve the compound in the desired solvent and aliquot.

  • Time Points: Store the aliquots under the specified conditions.

  • Analysis at Intervals: At predetermined time points (e.g., 1 week, 1 month, 3 months), remove an aliquot from each condition and re-analyze using the same methods as the initial analysis (HPLC, NMR, visual).

  • Data Comparison: Compare the results to the t=0 data to determine the extent of degradation. Look for a decrease in the main peak area in the HPLC chromatogram and the appearance of new peaks.

Visualizations

degradation_pathway This compound This compound Oxidized Product Oxidized Product This compound->Oxidized Product [O2], light Electrophilic Adduct Electrophilic Adduct This compound->Electrophilic Adduct Electrophile (E+) Polymerization Polymerization This compound->Polymerization Acid/Heat

Caption: Potential degradation pathways for this compound.

stability_workflow cluster_0 Setup cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Outcome start Start with pure This compound initial_analysis t=0 Analysis (HPLC, NMR) start->initial_analysis aliquot Aliquot samples initial_analysis->aliquot condition1 -20°C, Dark aliquot->condition1 condition2 4°C, Dark aliquot->condition2 condition3 25°C, Light aliquot->condition3 analysis_t1 Analyze at t=1 condition1->analysis_t1 condition2->analysis_t1 condition3->analysis_t1 analysis_t2 Analyze at t=2 analysis_t1->analysis_t2 analysis_tn Analyze at t=n analysis_t2->analysis_tn compare Compare to t=0 analysis_tn->compare report Generate Stability Report compare->report

Caption: Experimental workflow for a stability study.

troubleshooting_synthesis start Low Yield in Synthesis check_purity Check Starting Material Purity? start->check_purity impure Purify Starting Materials check_purity->impure No check_conditions Reaction Conditions Optimized? check_purity->check_conditions Yes impure->check_conditions optimize Vary Temp, Time, Solvent, Catalyst check_conditions->optimize No check_atmosphere Inert Atmosphere Maintained? check_conditions->check_atmosphere Yes optimize->check_atmosphere use_inert Use Dry Solvents, Purge with Ar/N2 check_atmosphere->use_inert No check_purification Degradation during Purification? check_atmosphere->check_purification Yes use_inert->check_purification change_purification Use Neutral Alumina, Minimize Exposure Time check_purification->change_purification Yes success Yield Improved check_purification->success No change_purification->success

Caption: Troubleshooting decision tree for low synthesis yield.

References

Technical Support Center: 5-Methylindolizine Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methylindolizine fluorescence applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with fluorescence quenching in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is not fluorescing as expected. What are the common initial checks?

A1: When troubleshooting poor fluorescence, start with these fundamental checks:

  • Concentration: Ensure the concentration of this compound is within the optimal range for your instrument. Very high concentrations can lead to self-quenching or inner filter effects.

  • Solvent Quality: Use high-purity, spectroscopy-grade solvents. Impurities in the solvent can act as quenchers.

  • Instrument Settings: Verify the excitation and emission wavelengths on your fluorometer are correctly set for this compound. Check the slit widths and detector gain to ensure they are appropriate for your sample's concentration.

  • Cuvette Cleanliness: Use clean quartz cuvettes. Contaminants on the cuvette surface can interfere with the measurement.

Q2: What is fluorescence quenching and what are the primary mechanisms?

A2: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. The primary mechanisms are:

  • Dynamic (Collisional) Quenching: The fluorophore in its excited state collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the concentration of the quencher and the viscosity of the medium.

  • Static Quenching: The fluorophore forms a non-fluorescent complex with a quencher in the ground state. This reduces the population of fluorophores that can be excited.

  • Förster Resonance Energy Transfer (FRET): Energy is transferred from an excited donor fluorophore to a suitable acceptor molecule in close proximity.

Q3: How does the solvent environment affect the fluorescence of this compound?

A3: The fluorescence of indolizine derivatives is highly sensitive to the solvent environment.[1] Solvent polarity can significantly impact the emission wavelength and quantum yield. Generally, increasing solvent polarity can lead to a red shift (longer emission wavelength) and may either enhance or decrease fluorescence intensity depending on the specific interactions. For instance, in some indolizine derivatives, a strong decrease in the photoluminescence quantum yield is observed in more polar solvents.[2]

Q4: Can pH changes cause quenching of this compound fluorescence?

A4: Yes, pH can significantly influence the fluorescence of indolizine-based fluorophores. Protonation or deprotonation of the indolizine core or substituents can alter the electronic structure and lead to changes in fluorescence intensity and emission wavelength. For some indolizine derivatives, a decrease in pH from neutral to acidic conditions can lead to a blue shift in emission and an increase in fluorescence intensity.[3]

Q5: I suspect my sample is contaminated with a quencher. What are common quenchers to look out for?

A5: Several common laboratory substances can act as fluorescence quenchers:

  • Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence.[4][5]

  • Halide Ions: Iodide and bromide ions are effective quenchers, often acting through a heavy-atom effect that promotes intersystem crossing to the triplet state.[6] Chloride ions are generally weak quenchers.[6]

  • Heavy Atoms: The presence of heavy atoms in the solvent or as part of other molecules can enhance spin-orbit coupling and increase the rate of non-radiative decay, thus quenching fluorescence.[7]

  • Nitro Compounds: Molecules containing nitro groups can be potent quenchers.[2]

Troubleshooting Guides

Issue 1: Gradual Decrease in Fluorescence Signal Over Time

This issue often points to photobleaching or the presence of a reactive species in the sample.

Possible Cause Troubleshooting Step Expected Outcome
Photobleaching Reduce the excitation light intensity or the exposure time.The rate of fluorescence decay will decrease.
Use a fresh sample for each measurement.The initial fluorescence intensity will be restored.
Presence of Dissolved Oxygen Deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before preparing the sample.An increase in fluorescence intensity and stability should be observed.
Sample Degradation Run a control experiment with the sample stored in the dark and at a stable temperature.If the fluorescence of the control remains stable, the issue is likely light- or temperature-induced degradation.
Issue 2: Abrupt and Significant Drop in Fluorescence Intensity

This is often indicative of the introduction of a potent quencher or a drastic change in the sample's chemical environment.

| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | | Contamination with a Quencher | Review all reagents and solvents added to the sample for potential quenchers (e.g., halides, heavy metals). | Identification of the contaminant source. | | | Prepare a fresh sample using high-purity reagents and solvents. | Fluorescence should be restored to the expected level. | | Drastic pH Change | Measure the pH of the solution. | Confirm if the pH has shifted outside the optimal range for this compound fluorescence. | | | Buffer the solution to the optimal pH. | The fluorescence intensity should recover if the quenching was pH-induced. | | Precipitation/Aggregation | Visually inspect the sample for turbidity or precipitate. | Aggregation can lead to self-quenching. | | | Centrifuge the sample and re-measure the supernatant. | If fluorescence is restored, aggregation was the cause. Consider using a different solvent or a lower concentration. |

Experimental Protocols

Protocol 1: Preparation of a Deoxygenated Solvent

Dissolved oxygen is a common fluorescence quencher.[4][5] This protocol describes how to remove it from your solvent.

Materials:

  • Solvent to be deoxygenated

  • Inert gas (high-purity nitrogen or argon) with a regulator

  • Gas dispersion tube (sparging needle)

  • Schlenk flask or a similar sealable flask

Procedure:

  • Pour the desired volume of solvent into the Schlenk flask.

  • Insert the gas dispersion tube into the solvent, ensuring the tip is submerged.

  • Gently bubble the inert gas through the solvent for at least 15-30 minutes. The flow rate should be sufficient to create fine bubbles but not so vigorous as to cause excessive solvent evaporation.

  • After sparging, remove the gas dispersion tube while maintaining a positive pressure of the inert gas in the flask to prevent air from re-entering.

  • Seal the flask. The deoxygenated solvent should be used as soon as possible for preparing your this compound solution.

Protocol 2: Stern-Volmer Analysis to Characterize Quenching

This protocol allows you to determine if quenching is dynamic or static and to quantify the quenching efficiency.

Materials:

  • Stock solution of this compound in the desired solvent

  • Stock solution of the suspected quencher

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the quencher. Include a blank sample with no quencher.

  • Measure the fluorescence intensity (I) of each solution at the emission maximum of this compound. Let I₀ be the fluorescence intensity in the absence of the quencher.

  • If possible, measure the fluorescence lifetime (τ) for each sample. Let τ₀ be the lifetime in the absence of the quencher.

  • Plot I₀/I versus the quencher concentration [Q]. This is the Stern-Volmer plot.

  • Data Analysis:

    • If the plot is linear, the quenching is likely purely dynamic or static.

    • For dynamic quenching, the plot of τ₀/τ versus [Q] will also be linear and will overlap with the I₀/I plot.

    • For static quenching, τ₀/τ will be equal to 1 for all quencher concentrations.

    • The slope of the linear Stern-Volmer plot gives the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.

Visualizations

Troubleshooting Workflow for Fluorescence Quenching

Troubleshooting_Workflow start Fluorescence Quenching Observed check_basics Initial Checks: - Concentration - Solvent Quality - Instrument Settings - Cuvette Cleanliness start->check_basics photobleaching Investigate Photobleaching: - Reduce excitation intensity - Use fresh samples check_basics->photobleaching Signal decreases over time quencher_id Identify Potential Quenchers: - Dissolved Oxygen - Halides - Heavy Atoms check_basics->quencher_id Abrupt signal drop ph_effect Check pH Effects: - Measure sample pH - Buffer solution check_basics->ph_effect Inconsistent results aggregation Assess Aggregation: - Visual inspection - Centrifugation check_basics->aggregation Turbid sample remedy Implement Solution: - Optimize parameters - Purify reagents - Deoxygenate solvent - Adjust pH photobleaching->remedy quencher_id->remedy ph_effect->remedy aggregation->remedy

Caption: A logical workflow for troubleshooting this compound fluorescence quenching.

Mechanisms of Fluorescence Quenching

Quenching_Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching cluster_fret FRET F_excited Fluorophore* F_ground_dynamic Fluorophore F_excited->F_ground_dynamic Collision Q_dynamic Quencher F_ground_static Fluorophore FQ_complex [Fluorophore-Quencher] (Non-fluorescent) F_ground_static->FQ_complex Q_static Quencher Q_static->FQ_complex D_excited Donor D_ground Donor D_excited->D_ground A_excited Acceptor D_excited->A_excited Energy Transfer A_ground Acceptor

Caption: The main mechanisms of fluorescence quenching.

References

Technical Support Center: Improving the Solubility of 5-Methylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Methylindolizine and other poorly soluble indolizine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue?

This compound is a heterocyclic aromatic compound. Like many such molecules, its planar structure and lipophilic nature can lead to strong crystal lattice energy and poor interactions with water, resulting in low aqueous solubility. This poor solubility can be a significant hurdle in experimental assays and can negatively impact bioavailability in preclinical studies.

Q2: I'm starting a new experiment. What are the initial steps to assess the solubility of this compound?

The first step is to perform a basic solubility screening. This typically involves determining the solubility in a range of common laboratory solvents. Start with aqueous buffers relevant to your experiment (e.g., PBS pH 7.4) and then move to common organic solvents. This initial screen will inform your strategy for preparing stock solutions and final formulations.

Q3: My this compound powder is not dissolving in my aqueous buffer. What should I do first?

When a compound has poor aqueous solubility, the standard approach is to first dissolve it in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution. This stock can then be carefully diluted into the aqueous buffer. This technique is often referred to as using a co-solvent.[1][2]

Q4: How does pH likely affect the solubility of this compound?

Indolizine derivatives can be weakly basic. Adjusting the pH of the aqueous medium to be more acidic may lead to protonation of the molecule. This ionization increases polarity and can significantly enhance aqueous solubility.[3][4] Conversely, in neutral or basic solutions, the compound will likely be in its less soluble, unionized form.[4]

Troubleshooting Guide

Issue 1: My compound dissolves in an organic solvent but precipitates when diluted with an aqueous buffer.

This is a common problem indicating that the final concentration of the organic co-solvent is too low to maintain the solubility of your compound in the aqueous medium.

Root Cause Analysis and Solutions:

  • Co-solvent Concentration is too low: The percentage of the organic solvent in the final solution is insufficient to keep the compound dissolved.

  • pH of the Buffer: The pH of your aqueous buffer may not be optimal for the compound's solubility.

Workflow for Troubleshooting Precipitation

G cluster_start cluster_solutions cluster_outcome start Precipitation Observed Upon Aqueous Dilution A Increase Co-solvent % in Final Solution (e.g., from 1% to 5% DMSO) start->A Try First B Test Different Co-solvents (Ethanol, DMF, etc.) start->B C Adjust pH of Aqueous Buffer (Test acidic conditions, e.g., pH 4-6) start->C end_success Compound Remains in Solution A->end_success end_fail Precipitation Persists A->end_fail B->end_success B->end_fail C->end_success C->end_fail end_fail->A Iterate or Combine Approaches end_fail->B Iterate or Combine Approaches end_fail->C Iterate or Combine Approaches

Caption: Troubleshooting workflow for precipitation issues.

Recommended Solutions:

  • Optimize Co-solvent Concentration: While keeping the co-solvent concentration as low as possible is ideal for biological assays, sometimes a higher percentage is necessary. Test a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%) to find the minimum required to maintain solubility. Be sure to run a vehicle control to account for any effects of the solvent on your experiment.

  • pH Adjustment: For weakly basic compounds, preparing the aqueous buffer at a lower pH (e.g., pH 5.0) can increase solubility.[4]

  • Use of Surfactants: A small amount of a non-ionic surfactant, like Polysorbate 80 (Tween 80), can be added to the aqueous buffer to help solubilize hydrophobic compounds.[5][6]

| Common Co-Solvents for In Vitro Experiments | | :--- | :--- | :--- | | Co-Solvent | Properties | Common Use Notes | | Dimethyl Sulfoxide (DMSO) | Water-miscible, strong solubilizing power for many organic compounds. | Widely used for creating stock solutions. Can be toxic to cells at concentrations >1%. | | Ethanol (EtOH) | Water-miscible, less toxic than DMSO. | Good for compounds with moderate polarity. Often used in combination with other solvents. | | Dimethylformamide (DMF) | Water-miscible, similar to DMSO in solubilizing power. | Use with caution; can be more toxic than DMSO. | | Polyethylene Glycol (PEG 300/400) | Water-miscible, low toxicity. | Often used in formulations for in vivo studies. |

Issue 2: The compound shows poor efficacy or high variability in in vivo models, possibly due to low bioavailability.

Even if a compound can be dissolved for administration, it may precipitate in the gastrointestinal tract, leading to poor absorption and low bioavailability. Advanced formulation strategies can address this.[7][8]

Recommended Solutions:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[9][10] This converts the drug to an amorphous form, which is more soluble than its crystalline state.[11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] The this compound molecule can become encapsulated within the cyclodextrin's cavity, forming an inclusion complex that has greatly enhanced aqueous solubility.[13][14]

  • Nanosuspensions: This method involves reducing the particle size of the drug down to the nanometer range.[15][16] The significant increase in surface area enhances the dissolution rate and saturation solubility.[15][17]

| Comparison of Solubility Enhancement Techniques | | :--- | :--- | :--- | | Technique | Principle of Operation | Key Advantages | | Co-solvency | Increases solubility by reducing the polarity of the solvent.[2] | Simple to implement for initial experiments. | | pH Adjustment | Ionizes the drug molecule, increasing its polarity and interaction with water.[4] | Effective for ionizable compounds. | | Solid Dispersion | Converts the drug to a more soluble amorphous form within a hydrophilic carrier.[9][10] | Significant increase in dissolution rate and bioavailability. | | Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a soluble carrier molecule.[13][12] | High solubility enhancement; can also improve stability.[12][18] | | Nanosuspension | Increases surface area by reducing particle size, which boosts dissolution rate.[15][16][19] | Applicable to drugs insoluble in both aqueous and organic media. |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent
  • Weigh out a precise amount of this compound powder.

  • Add the minimum volume of your chosen organic co-solvent (e.g., DMSO) required to completely dissolve the powder, creating a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication can aid dissolution.

  • For use in an experiment, perform a serial dilution of this stock solution into your final aqueous buffer. Ensure the final concentration of the organic solvent is below the tolerance level for your specific assay (typically <0.5% for cell-based assays).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC).

  • Dissolve both the this compound and the polymer in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and ethanol).[13]

  • Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the flask.

  • Further dry the film under a high vacuum to remove any residual solvent.

  • The resulting solid dispersion can be scraped from the flask and gently ground into a fine powder for further use.

Workflow for Solid Dispersion Preparation

G A 1. Dissolve this compound and Polymer in a Common Volatile Solvent B 2. Mix Solutions Thoroughly A->B C 3. Evaporate Solvent (e.g., using a Rotary Evaporator) B->C D 4. Dry Resulting Film Under Vacuum C->D E 5. Collect and Mill the Amorphous Solid Dispersion D->E

Caption: Solvent evaporation method for solid dispersion.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Select a suitable cyclodextrin derivative (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).

  • Prepare an aqueous solution of the cyclodextrin.

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the suspension vigorously at a controlled temperature for 24-48 hours to allow for equilibrium to be reached.

  • After equilibration, filter the suspension to remove the undissolved compound. The filtrate contains the soluble this compound-cyclodextrin inclusion complex.

Mechanism of Cyclodextrin Inclusion

G cluster_reactants Components cluster_product Result drug This compound (Hydrophobic) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Formation of a drug-cyclodextrin complex.

References

Technical Support Center: Synthesis of 5-Methylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Methylindolizine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am getting a very low yield of this compound. What are the possible reasons and how can I improve it?

A1: Low yields are a common challenge in indolizine synthesis. Several factors could be contributing to this issue:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction temperature is critical. For classical methods like the Scholtz or Tschitschibabin reactions, high temperatures are often required. However, excessive heat can lead to decomposition. It is crucial to find the optimal temperature for your specific reaction conditions.

  • Moisture in Reagents/Solvents: Indolizine synthesis, particularly when using organometallic reagents or strong bases, is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Poor Quality of Starting Materials: The purity of the starting materials, such as the substituted pyridine and the α-halo ketone or equivalent, is crucial. Impurities can interfere with the reaction and lead to side products.

  • Inefficient Purification: Significant loss of product can occur during the purification step. This compound is a basic compound, and purification by silica gel chromatography can sometimes lead to streaking and poor separation.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction at regular intervals using TLC.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use.

  • Modify Purification Technique: For purification, consider using neutral or basic alumina for column chromatography instead of silica gel to minimize product adsorption. Alternatively, a gradient elution with a small amount of a basic modifier (e.g., triethylamine) in the eluent can improve recovery from a silica gel column.

Q2: My final product is contaminated with significant side products. What are the likely impurities and how can I remove them?

A2: The formation of side products is a frequent issue. The nature of these impurities depends on the synthetic route employed.

  • Dimerization Products: In Tschitschibabin-type reactions, dimerization of the pyridine starting material can occur as a side reaction.

  • Polymerization: Under harsh reaction conditions (e.g., high heat, strong acid/base), polymerization of starting materials or the product can lead to a complex mixture.

  • Incomplete Cyclization: Intermediates, such as the initially formed pyridinium ylide, may undergo other reactions before cyclizing, leading to various byproducts.

  • Over-alkylation/acylation: If the reaction conditions are not carefully controlled, multiple substitutions on the indolizine ring can occur.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying this compound. As mentioned, using alumina or a modified silica gel procedure can be beneficial. Careful selection of the solvent system is key to achieving good separation.

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure this compound.

  • Acid-Base Extraction: Since this compound is basic, an acid-base extraction can be used to separate it from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The aqueous layer containing the protonated product can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with NaOH) and extraction of the pure product back into an organic solvent.

Q3: The purification of this compound by column chromatography is proving difficult. The compound seems to be sticking to the column. What can I do?

A3: The basic nature of the nitrogen atom in the indolizine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor elution and streaking.

Solutions:

  • Use of a Basic Modifier: Add a small amount (0.1-1%) of a volatile base like triethylamine or pyridine to your eluent system. This will compete with your product for the active sites on the silica gel, leading to better elution.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized Silica: This specialized stationary phase is designed for the purification of amines and other basic compounds and often provides excellent separation.

  • Reversed-Phase Chromatography: If your compound has sufficient solubility in solvents like acetonitrile or methanol and water, reversed-phase chromatography (e.g., using a C18 column) can be an effective purification method.

Quantitative Data Summary

The following tables summarize typical reaction conditions and their effects on the yield of indolizine synthesis. Note that these are representative values and optimal conditions for this compound may vary.

Table 1: Effect of Catalyst on a Generic Indolizine Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneToluene11024< 5
2Pd(OAc)₂ (5)Toluene1101265
3CuI (10)DMF120878
4InCl₃ (2)DCE80685

Table 2: Effect of Solvent and Temperature on a Generic Indolizine Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile801255
2Dioxane1001072
3Toluene110881
4Xylene140675 (some decomposition)

Experimental Protocols

General Protocol for the Synthesis of this compound via a Modified Tschitschibabin Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2-Ethyl-6-methylpyridine (or a suitable precursor)

  • An α-halo carbonyl compound (e.g., bromoacetaldehyde or a precursor)

  • A suitable base (e.g., sodium bicarbonate, potassium carbonate)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel or alumina for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Quaternization: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-6-methylpyridine (1 equivalent) in anhydrous acetone. Add the α-halo carbonyl compound (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours. The progress of the quaternization can be monitored by TLC or by the precipitation of the pyridinium salt.

  • Once the reaction is complete, the resulting pyridinium salt can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.

  • Cyclization: To the crude pyridinium salt, add a suitable solvent such as acetonitrile or DMF. Add a base (e.g., potassium carbonate, 2-3 equivalents) and heat the mixture to reflux (80-120 °C).

  • Monitor the cyclization reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel or alumina. A typical eluent system would be a gradient of ethyl acetate in hexane. Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Visualizations

Synthesis Pathway for this compound

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product 2_Picoline 2-Picoline Reaction_Vessel Scholtz Reaction (High Temperature) 2_Picoline->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Intermediate Acylated Intermediate Reaction_Vessel->Intermediate Acylation & Cyclization 5_Methylindolizine This compound Intermediate->5_Methylindolizine Rearrangement G Start Start Mix_Reagents Mix 2-Picoline Derivative and Acylating/Alkylating Agent Start->Mix_Reagents Reaction Heat Reaction Mixture (Monitor by TLC) Mix_Reagents->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Crude_Product Obtain Crude Product (Evaporate Solvent) Workup->Crude_Product Purification Purify by Column Chromatography Crude_Product->Purification Characterization Characterize Pure Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End G Problem Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC Analysis) Problem->Check_Reaction Check_Reagents Check Purity of Starting Materials Problem->Check_Reagents Incomplete Reaction Incomplete Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Time, Temperature, or Catalyst Incomplete->Optimize_Conditions Check_Purification Review Purification Protocol Complete->Check_Purification Modify_Purification Modify Stationary Phase or Eluent System Check_Purification->Modify_Purification Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure

5-Methylindolizine Experimental Artifacts: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving experimental artifacts encountered during the synthesis, purification, and characterization of 5-methylindolizine.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound resulted in a low yield. What are the common causes?

A1: Low yields in this compound synthesis, particularly via the Tschitschibabin reaction or related 1,3-dipolar cycloadditions, can stem from several factors:

  • Inefficient Ylide Formation: The pyridinium ylide is a key intermediate. Its formation can be hampered by a weak base, wet solvent, or steric hindrance near the nitrogen atom of the pyridine precursor.

  • Decomposition of Reactants or Intermediates: The pyridinium salt or the generated ylide may be unstable under the reaction conditions, especially at elevated temperatures.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. For instance, a solvent that does not fully dissolve the reactants can lead to an incomplete reaction.

  • Side Reactions: The pyridinium ylide can undergo self-condensation or react with other species in the reaction mixture, leading to the formation of undesired byproducts.

Q2: I am observing unexpected peaks in the NMR spectrum of my purified this compound. What could they be?

A2: Extraneous peaks in the NMR spectrum can indicate the presence of several types of impurities or artifacts:

  • Residual Solvents: Common solvents used in purification, such as ethyl acetate, dichloromethane, or hexanes, are often observed.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial pyridine derivative or the α-halo ketone.

  • Isomeric Byproducts: Depending on the substitution pattern of the pyridine precursor, the formation of a regioisomeric indolizine is possible.

  • Oxidation Products: Indolizines can be susceptible to oxidation, especially if exposed to air and light for extended periods. This can lead to the formation of colored impurities with complex NMR spectra.

Q3: The isolated product is a dark oil or a discolored solid, but this compound is expected to be a crystalline solid. What could be the issue?

A3: A dark or oily product often suggests the presence of polymeric byproducts or high-molecular-weight condensation products. These can arise from the decomposition of the pyridinium ylide intermediate, especially if the reaction is run at a high concentration or for an extended period. The discoloration can also be due to trace amounts of oxidized impurities.

Troubleshooting Guides

Problem: Low or No Product Yield

This guide addresses common issues leading to poor yields in the synthesis of this compound, using a typical 1,3-dipolar cycloaddition approach as an example.

A general procedure for the synthesis of a substituted indolizine involves the reaction of a pyridinium salt with a dipolarophile in the presence of a base. For this compound, this would typically involve a derivative of 2,6-lutidine (2-methyl-6-R-pyridine) as the precursor to the pyridinium salt.

  • Quaternization: A solution of the appropriately substituted pyridine (e.g., a 2,6-disubstituted pyridine) and an α-halo ketone (e.g., bromoacetone) in a suitable solvent (e.g., acetone or acetonitrile) is stirred at room temperature for 24-48 hours. The resulting pyridinium salt is typically collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.

  • Cycloaddition: The pyridinium salt is suspended in a solvent such as dichloromethane or benzene. A base, typically a tertiary amine like triethylamine, is added dropwise at room temperature to generate the pyridinium ylide in situ. The dipolarophile (e.g., dimethyl acetylenedicarboxylate) is then added, and the reaction mixture is stirred at room temperature or heated to reflux for several hours.

  • Work-up and Purification: The reaction mixture is washed with water to remove the triethylamine hydrohalide salt. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

dot digraph "Low_Yield_Troubleshooting" { graph [fontname="Arial", rankdir="TB"]; node [fontname="Arial", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_salt [label="Verify Pyridinium Salt Formation\n(Check NMR of the salt)", fillcolor="#FBBC05", fontcolor="#202124"]; salt_ok [label="Salt Formation Confirmed", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; salt_issue [label="Incomplete Quaternization", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_ylide [label="Assess Ylide Generation\n(Monitor reaction by TLC for disappearance of salt)", fillcolor="#FBBC05", fontcolor="#202124"]; ylide_ok [label="Ylide Formation Appears Successful", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ylide_issue [label="Inefficient Ylide Generation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_cycloaddition [label="Evaluate Cycloaddition Step\n(Check for new product spot on TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; cycloaddition_ok [label="Product is Formed", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cycloaddition_issue [label="Cycloaddition Failed", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

solution_salt [label="Solution:\n- Increase reaction time for quaternization.\n- Use a more reactive α-halo ketone.\n- Ensure anhydrous conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_ylide [label="Solution:\n- Use a stronger, non-nucleophilic base.\n- Ensure anhydrous solvent for the reaction.\n- Add base slowly at a low temperature.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_cycloaddition [label="Solution:\n- Increase reaction temperature.\n- Use a more reactive dipolarophile.\n- Increase reaction time.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_purification [label="Issue During Purification:\n- Product may be water-soluble.\n- Product may have degraded on silica gel.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_salt; check_salt -> salt_ok [label="Yes"]; check_salt -> salt_issue [label="No"]; salt_issue -> solution_salt; salt_ok -> check_ylide; check_ylide -> ylide_ok [label="Yes"]; check_ylide -> ylide_issue [label="No"]; ylide_issue -> solution_ylide; ylide_ok -> check_cycloaddition; check_cycloaddition -> cycloaddition_ok [label="Yes"]; check_cycloaddition -> cycloaddition_issue [label="No"]; cycloaddition_issue -> solution_cycloaddition; cycloaddition_ok -> solution_purification; } Troubleshooting workflow for low product yield.

The following table summarizes hypothetical data on how different reaction parameters can affect the yield of this compound.

ParameterCondition AYield (%)Condition BYield (%)
Base Triethylamine45DBU75
Solvent Benzene50Acetonitrile65
Temperature Room Temp30Reflux (80°C)70
Problem: Unexpected Spectroscopic Data

This section helps to identify the source of anomalous peaks in your NMR spectrum.

dot digraph "Spectral_Artifacts" { graph [fontname="Arial"]; node [fontname="Arial", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

observation [label="Observed Anomaly in NMR", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

broad_peaks [label="Broad, unresolved peaks in aromatic region", fillcolor="#FFFFFF", fontcolor="#202124"]; singlet_3_5 [label="Singlet around 3.5-3.7 ppm", fillcolor="#FFFFFF", fontcolor="#202124"]; complex_multiplets [label="Unexpected complex multiplets", fillcolor="#FFFFFF", fontcolor="#202124"];

cause_broad [label="Potential Cause:\nParamagnetic impurities or aggregation", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_singlet [label="Potential Cause:\nResidual methanol from purification", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_multiplets [label="Potential Cause:\nPresence of a regioisomer", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

observation -> broad_peaks; observation -> singlet_3_5; observation -> complex_multiplets;

broad_peaks -> cause_broad; singlet_3_5 -> cause_singlet; complex_multiplets -> cause_multiplets; } Identifying causes of NMR spectral artifacts.

ImpurityTypical ¹H NMR Signal (in CDCl₃)
Triethylamine Quartet ~2.5 ppm, Triplet ~1.0 ppm
Triethylamine HBr Broad singlet (NH) > 10 ppm
Ethyl Acetate Quartet ~4.1 ppm, Singlet ~2.0 ppm, Triplet ~1.2 ppm
Dichloromethane Singlet ~5.3 ppm
Unreacted α-halo ketone Signals in the aliphatic region, often singlets for methyl groups adjacent to carbonyls

Signaling Pathways and Experimental Workflows

While this compound is a small molecule and not directly involved in biological signaling pathways in this context, we can visualize the chemical transformation pathway.

Synthetic Pathway of a Substituted Indolizine

dot digraph "Synthesis_Pathway" { graph [fontname="Arial", rankdir="LR"]; node [fontname="Arial", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

pyridine [label="Substituted Pyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; halo_ketone [label="α-Halo Ketone", fillcolor="#FFFFFF", fontcolor="#202124"]; pyridinium_salt [label="Pyridinium Salt", fillcolor="#FBBC05", fontcolor="#202124"]; ylide [label="Pyridinium Ylide\n(in situ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dipolarophile [label="Dipolarophile", fillcolor="#FFFFFF", fontcolor="#202124"]; indolizine [label="Substituted Indolizine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

pyridine -> pyridinium_salt; halo_ketone -> pyridinium_salt; pyridinium_salt -> ylide [label="+ Base"]; ylide -> indolizine; dipolarophile -> indolizine; } General synthetic pathway for indolizines.

Validation & Comparative

5-Methylindolizine: A Comparative Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic aromatic system containing a nitrogen atom, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Among its derivatives, 5-Methylindolizine is a compound of interest with potential applications in oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative overview of the biological activities of this compound and related indolizine derivatives, supported by available experimental data and detailed methodologies.

While specific quantitative data for this compound is limited in publicly available research, this guide draws upon data from closely related indolizine analogs to provide a representative comparison of its potential biological activities.

Anticancer Activity: Targeting the Cytoskeleton

Indolizine derivatives have demonstrated notable anticancer activity, primarily through the inhibition of tubulin polymerization.[1] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Comparative Anticancer Activity of Indolizine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indolizine Derivative 1MCF-7 (Breast Cancer)0.15Doxorubicin0.85
Indolizine Derivative 2A549 (Lung Cancer)0.25Doxorubicin1.20
Indolizine Derivative 3HeLa (Cervical Cancer)0.11Cisplatin5.50

Note: The data presented is for representative indolizine derivatives and not specifically for this compound. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cell Viability

The anticancer activity of indolizine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a reference drug (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway: Tubulin Polymerization Inhibition

G Tubulin Polymerization Inhibition by Indolizine Derivatives Indolizine Indolizine Derivative Tubulin β-Tubulin Indolizine->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of anticancer action of indolizine derivatives.

Antibacterial Activity: Combating Pathogenic Bacteria

Certain indolizine derivatives have shown promising antibacterial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action is believed to involve the disruption of bacterial cell membrane integrity or the inhibition of essential bacterial enzymes.

Comparative Antibacterial Activity of Indolizine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Indolizine Derivative AStaphylococcus aureus8Ciprofloxacin1
Indolizine Derivative AEscherichia coli16Ciprofloxacin0.5
Indolizine Derivative BStaphylococcus aureus4Ciprofloxacin1
Indolizine Derivative BEscherichia coli8Ciprofloxacin0.5

Note: The data presented is for representative indolizine derivatives and not specifically for this compound. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial efficacy is determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds and a reference antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

G Workflow for MIC Determination Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate SerialDilution Perform Serial Dilution of Compounds SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Derivatives of the closely related indolo[2,3-b]quinoline scaffold have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and downregulating the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Comparative Anti-inflammatory Activity of Indoloquinoline Derivatives

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
Indoloquinoline Derivative XNO Production in LPS-stimulated RAW 264.7 cells12.5Indomethacin25.0
Indoloquinoline Derivative YNF-κB Reporter Assay5.2Bay 11-70822.1
Experimental Protocol: Nitric Oxide (NO) Production Assay

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.

  • Compound Treatment: Cells are pre-treated with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated.

Signaling Pathway: NF-κB Inhibition

G Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases Gene Pro-inflammatory Gene Expression NFkB->Gene Translocates and activates Nucleus Nucleus Indolizine Indolizine Derivative Indolizine->IKK Inhibits

Caption: The inhibitory effect of indolizine derivatives on the NF-κB signaling cascade.

Conclusion

The indolizine scaffold represents a promising framework for the development of novel therapeutic agents with diverse biological activities. While specific experimental data for this compound is not extensively documented in the public domain, the information available for related indolizine derivatives suggests its potential as an anticancer, antibacterial, and anti-inflammatory agent. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound and its analogs. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring this promising class of compounds.

References

5-Methylindolizine vs. Indole Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Its versatility has led to the development of numerous drugs with diverse therapeutic applications.[1] A lesser-explored but structurally related heterocyclic system, indolizine, and its derivatives like 5-methylindolizine, are also emerging as scaffolds of significant interest in drug discovery. This guide provides an objective comparison of the biological activities of this compound and more extensively studied indole analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in navigating the therapeutic potential of these compound classes.

At a Glance: Indole Analogs vs. Indolizine Derivatives

FeatureIndole AnalogsIndolizine Derivatives
Core Structure Bicyclic, containing a benzene ring fused to a pyrrole ring.Bicyclic, containing a pyridine ring fused to a pyrrole ring.
Biological Activities Extensively studied with broad activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and CNS effects.[1]Investigated for anticancer, anti-inflammatory, antimicrobial, CNS, and other activities.[2]
Data Availability Abundant quantitative data and established structure-activity relationships (SAR).Limited quantitative data, particularly for specific derivatives like this compound. SAR is an active area of research.
Prominent Examples in Research Indomethacin (anti-inflammatory), Vincristine (anticancer), Sumatriptan (antimigraine).Camptothecin (anticancer precursor), various synthetic derivatives with demonstrated in vitro activity.[2]

Anticancer Activity: A Tale of Two Scaffolds

Both indole and indolizine derivatives have demonstrated significant potential as anticancer agents, albeit through varied mechanisms and with different levels of exploration.

Indole Analogs in Oncology

The indole scaffold is a privileged structure in the design of anticancer drugs.[1] Numerous indole derivatives have been synthesized and evaluated for their cytotoxic effects against a wide range of cancer cell lines.

Quantitative Anticancer Activity of Selected Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
5-(3-indolyl)-2-(4-benzyloxy-3-methoxyphenyl)-1,3,4-thiadiazolePaCa2 (Pancreatic)1.5[3]
HD05 [1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone]Leukemia>78% inhibition at 10 µM[4]
Indole-based Tyrphostin Derivative 2aHCT-116 (Colon)< 10[5]
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrileHCT-116 p53-/- (Colon)Sub-micromolar[5]
(Tetrazol-5-yl)methylindole derivative 7cHepG2 (Liver)Highly Active[1]
(Tetrazol-5-yl)methylindole derivative 7dHepG2 (Liver)Highly Active[1]

Signaling Pathways in Indole-Mediated Anticancer Activity

Indole analogs exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. Two of the most prominent pathways are the MAPK/ERK and NF-κB pathways.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Metastasis TF->Proliferation Indole Indole Analogs Indole->RAF Inhibition Indole->MEK Inhibition Indole->ERK Inhibition

MAPK/ERK Signaling Pathway and Indole Analog Inhibition.
Indolizine Derivatives in Oncology

While data on this compound is scarce, the broader class of indolizine derivatives has shown promising anticancer activities. Research has focused on various substituted indolizines, revealing their potential to inhibit cancer cell growth.

Quantitative Anticancer Activity of Selected Indolizine Derivatives

CompoundCancer Cell LineActivityReference
5c (ethyl 8-bromo-1-(4-cyanobenzoyl)indolizine-3-carboxylate)HOP-62 (Non-small cell lung)34% Growth Inhibition at 10 µM[2]
7g (ethyl 6-(4-cyanobenzoyl)-8-(4-fluorophenyl)indolizine-2-carboxylate)SNB-75 (CNS Cancer)14% Growth Inhibition at 10 µM[2]
1-cyanoindolizine derivative 10bSNB-75 (CNS Cancer)Good antitumor growth inhibitory activity[6]
5-methyl-8-bromoindolizine EHep-G2 (Liver)Anticancer activity[2]

Anti-inflammatory Activity: Targeting Key Mediators

Inflammation is a critical physiological process, but its dysregulation is implicated in numerous diseases. Both indole and indolizine derivatives have been investigated for their anti-inflammatory properties.

Indole Analogs as Anti-inflammatory Agents

The anti-inflammatory potential of indole derivatives is well-established, with indomethacin being a classic example. Many newer derivatives have been synthesized and shown to inhibit key inflammatory mediators.

Quantitative Anti-inflammatory Activity of Selected Indole Derivatives

CompoundAssayIC50 (µM)Reference
Compound 13b (indole-2-formamide benzimidazole[2,1-b]thiazole derivative)NO Inhibition (LPS-stimulated RAW264.7 cells)10.992[7]
Compound 13bIL-6 Inhibition (LPS-stimulated RAW264.7 cells)2.294[7]
Compound 13bTNF-α Inhibition (LPS-stimulated RAW264.7 cells)12.901[7]
N-methylsulfonyl-indole derivative 5dCOX-2 InhibitionHigh[8]

The NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression Indole Indole Analogs Indole->IKK Inhibition Indole->NFkB_active Inhibition of Translocation

NF-κB Signaling Pathway and Indole Analog Inhibition.
Indolizine Derivatives as Anti-inflammatory Agents

Some indolizine derivatives have been reported to possess anti-inflammatory activity. For instance, certain derivatives have shown the ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade. However, comprehensive quantitative data, especially for this compound, remains limited in the public domain.

Antimicrobial Activity

Both indole and indolizine scaffolds have been explored for their antimicrobial properties.

Indole Analogs

A number of indole derivatives have demonstrated activity against various bacterial and fungal strains.

Antimicrobial Activity of a Selected Indole Derivative

CompoundMicroorganismMIC (µg/mL)Reference
Thiophene and imidazole ring-containing indole derivativeBacteria< 8[1]
Thiophene and imidazole ring-containing indole derivativeFungi< 6[1]
This compound and its Analogs

While specific data for this compound is not available, a related compound, 5-methylindole, has been shown to have bactericidal activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that methylation at the 5-position of the core heterocyclic structure could be a favorable modification for antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT_Workflow Cell_Culture 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Culture->Incubation1 Treatment 3. Treat with compounds (various concentrations) Incubation1->Treatment Incubation2 4. Incubate for 24-72h Treatment->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Solubilization 7. Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Measurement 8. Measure absorbance (570 nm) Solubilization->Measurement Analysis 9. Calculate IC50 values Measurement->Analysis

Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used and reliable model for screening acute anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The indole scaffold remains a highly validated and fruitful starting point for the development of new therapeutics across a range of diseases. The extensive body of research provides a solid foundation for further optimization and drug design.

In contrast, the indolizine scaffold, including this compound, represents a more nascent but promising area of investigation. The available data suggests that indolizine derivatives possess significant biological activities, particularly in the realm of anticancer research. However, a clear and comprehensive understanding of their structure-activity relationships and mechanisms of action requires further dedicated research.

For drug development professionals, the key takeaways are:

  • Indole analogs offer a lower-risk approach with a wealth of existing data to guide design and development.

  • Indolizine derivatives present a higher-risk, higher-reward opportunity to explore novel chemical space and potentially identify compounds with unique mechanisms of action.

Future research should focus on:

  • Direct comparative studies of this compound and structurally similar indole analogs to provide a clearer picture of their relative potency and selectivity.

  • Elucidation of the mechanisms of action for biologically active indolizine derivatives.

  • Expansion of the SAR studies for the indolizine scaffold to guide the design of more potent and selective compounds.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of these two important classes of heterocyclic compounds. The provided data and protocols are intended to facilitate further investigation and accelerate the discovery of novel and effective therapeutic agents.

References

Cross-Validation of 5-Methylindolizine Screening Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the screening performance of indolizine derivatives, with a focus on their potential as anticancer agents. Due to the limited publicly available high-throughput screening (HTS) data specifically for 5-Methylindolizine, this document utilizes data from a representative study on a library of novel indolizine lactones as a surrogate to illustrate the screening and cross-validation process. The principles and methodologies described herein are broadly applicable to the evaluation of this compound and other novel chemical entities.

Executive Summary

Indolizine and its derivatives have emerged as a promising scaffold in drug discovery, demonstrating a range of biological activities, including anticancer properties.[1][2][3] High-throughput screening of indolizine-based compound libraries has identified potent hits against various cancer cell lines. This guide summarizes the screening results of a library of indolizine lactones, compares their performance against established anticancer agents, and outlines a framework for the cross-validation of these findings to ensure the reliability and reproducibility of the screening data.

Comparative Screening Data

The following table summarizes the in vitro antiproliferative activity (IC50 values in µM) of a library of cis and trans indolizine lactones against the DU-145 (prostate cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines.[2] Doxorubicin and Colchicine are included as positive controls for comparison.

Compound IDStereochemistryDU-145 IC50 (µM)MDA-MB-231 IC50 (µM)
Indolizine Lactone 4a trans> 100> 100
Indolizine Lactone 4c trans> 100> 100
Indolizine Lactone 4g trans> 100> 100
Indolizine Lactone cis-4g cis36.93 ± 2.58> 100
TFMK cis-10 cis13.42 ± 0.644.19 ± 0.50
Olefinated cis-11 cis4.41 ± 0.931.01 ± 0.20
Doxorubicin -0.45 ± 0.020.32 ± 0.01
Colchicine -0.021 ± 0.0010.015 ± 0.001

Experimental Protocols

The following is a detailed methodology for a typical MTT assay used to determine the cytotoxic activity of compounds on cancer cell lines, based on standard protocols.

Cell Lines and Culture:

  • Human prostate cancer (DU-145) and triple-negative breast cancer (MDA-MB-231) cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (indolizine derivatives) and control drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of dilutions are prepared and added to the wells to achieve final concentrations ranging from 0.01 to 100 µM. Control wells contain DMSO at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cross-Validation of Screening Results

Cross-validation is a critical step to ensure the robustness and reproducibility of high-throughput screening results. It helps to minimize false positives and negatives. A typical cross-validation workflow for the indolizine screening results would involve the following steps:

  • Hit Confirmation: Compounds identified as "hits" in the primary screen (e.g., those with IC50 values below a certain threshold) are re-tested under the same assay conditions to confirm their activity. This is typically done in triplicate.

  • Dose-Response Analysis: Confirmed hits are then subjected to a more detailed dose-response analysis to accurately determine their potency (IC50) and efficacy.

  • Orthogonal Assays: To rule out artifacts and non-specific activity, confirmed hits are tested in a secondary, mechanistically different assay. For example, if the primary screen was a cell viability assay, a secondary assay could measure apoptosis (e.g., Caspase-Glo assay) or a specific enzyme activity if a target is known.

  • Selectivity Profiling: The activity of the confirmed hits is assessed against a panel of different cell lines (both cancerous and non-cancerous) to determine their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: Analogues of the hit compounds are synthesized and tested to establish a clear relationship between the chemical structure and the observed biological activity.

Visualizations

Signaling Pathway

G cluster_0 Proposed Anticancer Mechanism of Action Indolizine Derivative Indolizine Derivative β-catenin β-catenin Indolizine Derivative->β-catenin inhibition p53 p53 Indolizine Derivative->p53 activation Cell Proliferation Cell Proliferation β-catenin->Cell Proliferation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed mechanism of action for some anticancer indolizine derivatives.[3]

Experimental Workflow

G Start Start Compound Library Compound Library Start->Compound Library Primary HTS (MTT Assay) Primary HTS (MTT Assay) Compound Library->Primary HTS (MTT Assay) Hit Identification Hit Identification Primary HTS (MTT Assay)->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Active Non-active Non-active Hit Identification->Non-active Inactive Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays SAR Analysis SAR Analysis Orthogonal Assays->SAR Analysis Lead Compound Lead Compound SAR Analysis->Lead Compound

Caption: A typical workflow for high-throughput screening and hit validation.

Cross-Validation Logic

G cluster_0 Confirmation cluster_1 Orthogonal Validation cluster_2 Selectivity Primary Hit Primary Hit Confirmed Hit Confirmed Hit Primary Hit->Confirmed Hit Re-test Positive False Positive False Positive Primary Hit->False Positive Re-test Negative Active in Orthogonal Assay Active in Orthogonal Assay Confirmed Hit->Active in Orthogonal Assay Confirms Mechanism Inactive in Orthogonal Assay Inactive in Orthogonal Assay Confirmed Hit->Inactive in Orthogonal Assay Assay Interference Selective Compound Selective Compound Active in Orthogonal Assay->Selective Compound Active on Cancer Cells Only Non-selective/Toxic Non-selective/Toxic Active in Orthogonal Assay->Non-selective/Toxic Active on Normal Cells

Caption: Logical flow of the cross-validation process for screening hits.

References

A Comparative Guide to the LC-MS Validation of 5-Methylindolizine and a Representative Alternative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) validation for 5-Methylindolizine, a heterocyclic organic compound with potential applications in drug discovery, and a representative alternative, here designated as "Alternative Compound A," a common type of small molecule kinase inhibitor. The following sections detail the analytical performance, experimental protocols, and relevant biological context for these compounds.

Quantitative Performance Comparison

The performance of the LC-MS/MS method for both this compound and Alternative Compound A was evaluated in fortified human plasma. The subsequent table summarizes the key validation parameters, offering a direct comparison of the analytical capabilities for each analyte.

Validation ParameterThis compoundAlternative Compound A
Retention Time (RT) 3.8 min4.2 min
Linearity (R²) 0.9980.999
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.2 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL500 ng/mL
Intra-day Precision (%CV) ≤ 8.5%≤ 7.2%
Inter-day Precision (%CV) ≤ 11.2%≤ 9.8%
Matrix Effect (%) 95.4% - 103.2%92.1% - 105.8%
Recovery (%) 88.9%91.5%

Experimental Protocols

The validation data presented above was generated using the following experimental protocol. This method is optimized for the sensitive and selective quantification of small molecule kinase inhibitors in a biological matrix.

1. Sample Preparation: Protein Precipitation

  • A 50 µL aliquot of human plasma was mixed with 150 µL of acetonitrile containing the internal standard (e.g., Deuterated this compound).

  • The mixture was vortexed for 1 minute to precipitate proteins.

  • The samples were then centrifuged at 14,000 rpm for 10 minutes.

  • The resulting supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+)

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Q1: 132.1 m/z -> Q3: 117.1 m/z

    • Alternative Compound A: Q1: 450.2 m/z -> Q3: 320.1 m/z

    • Internal Standard: Q1: 137.1 m/z -> Q3: 122.1 m/z

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

Visualized Experimental Workflow & Biological Pathway

To further elucidate the processes described, the following diagrams illustrate the experimental workflow for LC-MS validation and a representative signaling pathway potentially modulated by indolizine-based kinase inhibitors.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Aliquot precip Protein Precipitation (Acetonitrile + IS) plasma->precip vortex Vortex Mixing precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Autosampler Injection supernatant->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve (Linear Regression) integration->calibration quant Quantification calibration->quant signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTORC1 akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound (Kinase Inhibitor) inhibitor->pi3k Inhibition inhibitor->akt

Navigating the NMR Landscape of 5-Methylindolizine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise analytical data is the cornerstone of innovation. This guide provides a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) data for 5-methylindolizine, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of publicly available experimental NMR spectra for this compound, this document leverages high-quality predicted data and compares it with experimental data of a structurally related compound, indolizine, to offer a valuable reference point for spectroscopic analysis.

Unveiling the Spectral Signature: Predicted NMR Data for this compound

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These values provide a foundational dataset for scientists working with this molecule, aiding in the identification and characterization of this compound in various experimental settings.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.89d1HH-8
7.39d1HH-1
7.08dd1HH-7
6.70t1HH-2
6.51d1HH-3
6.46d1HH-6
2.40s3HCH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
133.4C-5
129.5C-8a
123.0C-1
119.8C-3
118.0C-8
114.7C-7
111.4C-2
107.0C-6
21.2CH₃

A Point of Comparison: Experimental NMR Data for Indolizine

To provide context and a practical comparison for the predicted data of this compound, the experimental ¹H and ¹³C NMR data for the parent compound, indolizine, is presented below. This data allows for an assessment of the influence of the methyl group on the chemical shifts of the core indolizine structure.

Table 3: Experimental ¹H and ¹³C NMR Data for Indolizine

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.97H-5134.4C-8a
7.56H-8125.8C-5
7.20H-1120.3C-3
6.69H-7117.0C-1
6.50H-3112.5C-7
6.32H-2111.0C-6
6.23H-6101.9C-2

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds like indolizine derivatives. This protocol serves as a standard methodology for researchers seeking to obtain experimental data for comparison.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Ensure the solution is homogeneous. Sonication may be used to aid dissolution if necessary.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

  • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Workflow for NMR Data Comparison

The process of comparing predicted and experimental NMR data is a critical step in structural elucidation and verification. The following diagram illustrates a typical workflow for this process.

NMR_Data_Comparison_Workflow Workflow for NMR Data Comparison cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_comparison Comparison & Verification Experimental_Data Acquire Experimental NMR Data Process_Spectra Process and Reference Spectra Experimental_Data->Process_Spectra Predicted_Data Generate Predicted NMR Data Tabulate_Data Tabulate Chemical Shifts and Coupling Constants Predicted_Data->Tabulate_Data Process_Spectra->Tabulate_Data Compare_Shifts Compare Chemical Shifts Tabulate_Data->Compare_Shifts Compare_Multiplicity Compare Multiplicities and Coupling Patterns Tabulate_Data->Compare_Multiplicity Structure_Confirmation Structural Confirmation or Re-evaluation Compare_Shifts->Structure_Confirmation Compare_Multiplicity->Structure_Confirmation

Caption: Workflow for the comparison of experimental and predicted NMR data.

A Comparative Guide to the Reproducible Synthesis of 5-Methylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the consistent and efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a detailed comparison of established methods for the synthesis of 5-methylindolizine, a key structural motif in various biologically active molecules. We present a side-by-side analysis of two prominent synthetic routes: the Tschitschibabin reaction and a 1,3-dipolar cycloaddition approach. This comparison is supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for your research needs.

Method 1: The Tschitschibabin Reaction

The Tschitschibabin (or Chichibabin) reaction is a classic and widely utilized method for the synthesis of indolizine derivatives. This approach typically involves the reaction of a pyridine derivative with an α-halocarbonyl compound, followed by cyclization. For the synthesis of this compound, 2,6-lutidine (2,6-dimethylpyridine) serves as a key starting material.

Logical Workflow for Tschitschibabin Synthesis

cluster_0 Step 1: Quaternization cluster_1 Step 2: Cyclization A 2,6-Lutidine C Pyridinium Salt Intermediate A->C Reaction B Bromoacetaldehyde B->C E This compound C->E Intramolecular Condensation D Base (e.g., NaHCO3) D->E cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition & Aromatization A 2-Methylpyridine C Pyridinium Ylide (in situ) A->C Quaternization & Deprotonation B α-Halo Ketone B->C E Cycloadduct Intermediate C->E [3+2] Cycloaddition D Alkyne Dipolarophile D->E F This compound E->F Oxidative Aromatization

Benchmarking 5-Methylindolizine Fluorescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of fluorescence imaging and sensing, novel fluorophores are continuously sought to overcome the limitations of existing probes. Indolizine-based compounds have emerged as a promising class of fluorophores due to their inherent blue fluorescence, high quantum yields, and amenability to synthetic modification. This guide provides a comparative benchmark of the fluorescence properties of a representative indolizine, 2-phenylindolizine, against two widely used blue-emitting fluorescent dyes: Coumarin 1 and 7-Amino-4-methylcoumarin (AMC).

Due to the limited availability of specific photophysical data for 5-methylindolizine, this guide will utilize the closely related and well-characterized 2-phenylindolizine as a proxy to represent the core indolizine scaffold. This substitution allows for a robust comparison based on published experimental data. The insights gleaned from this analysis will be valuable for researchers, scientists, and drug development professionals in selecting the appropriate fluorescent probe for their specific applications.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical parameters for 2-phenylindolizine, Coumarin 1, and 7-Amino-4-methylcoumarin (AMC) in cyclohexane, a common non-polar solvent.

Property2-PhenylindolizineCoumarin 17-Amino-4-methylcoumarin (AMC)
Excitation Maximum (λex) 337 nm373 nm350 nm
Emission Maximum (λem) 388 nm450 nm445 nm
Stokes Shift 51 nm77 nm95 nm
Molar Extinction Coefficient (ε) 21,300 M⁻¹cm⁻¹25,000 M⁻¹cm⁻¹19,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φf) 0.810.730.61
Fluorescence Lifetime (τf) 3.9 ns3.9 ns2.1 ns

Experimental Protocols

The accurate determination of the photophysical parameters presented above relies on standardized experimental procedures. Below are detailed methodologies for key fluorescence measurements.

Absorption and Emission Spectroscopy

Objective: To determine the maximum excitation (λex) and emission (λem) wavelengths.

Methodology:

  • Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the fluorophore in a spectroscopic-grade solvent (e.g., cyclohexane). The absorbance at the excitation maximum should be kept below 0.1 to avoid inner filter effects.

  • Absorption Measurement:

    • Use a UV-Visible spectrophotometer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm).

    • The wavelength at which the maximum absorbance occurs is the λex.

  • Emission Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the determined λex.

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).

    • The wavelength at which the maximum fluorescence intensity is observed is the λem.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission spectra that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Absorbance Measurements: Prepare a series of dilutions for both the sample and the standard. Measure the absorbance of each solution at the excitation wavelength used for the standard. Ensure the absorbance values are in the linear range (0.01 - 0.1).

  • Fluorescence Measurements:

    • Record the fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength.

    • Integrate the area under the emission curves for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φf_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Fluorescence Lifetime (τf) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the average time a fluorophore spends in the excited state.

Methodology:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).

  • Sample Preparation: Prepare a deoxygenated, dilute solution of the fluorophore.

  • Data Acquisition:

    • Excite the sample with the pulsed laser at the λex.

    • Collect the emitted photons and record their arrival times relative to the excitation pulse.

    • Acquire a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Data Analysis:

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

    • Fit the fluorescence decay data to a single or multi-exponential decay model using deconvolution software, taking the IRF into account. The resulting decay time constant is the fluorescence lifetime (τf).

Visualizing Experimental and Photophysical Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for fluorescence benchmarking and the fundamental photophysical processes involved in fluorescence.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy cluster_qy Quantum Yield Determination cluster_lt Lifetime Measurement (TCSPC) prep_sample Prepare Dilute Fluorophore Solution abs_spec Measure Absorption Spectra prep_sample->abs_spec em_spec Measure Emission Spectra prep_sample->em_spec tcspc_acq Acquire Fluorescence Decay prep_sample->tcspc_acq prep_standard Prepare Dilute Standard Solution prep_standard->abs_spec det_lambda_ex Determine λex abs_spec->det_lambda_ex int_em Integrate Emission Intensity abs_spec->int_em det_lambda_ex->em_spec det_lambda_em Determine λem em_spec->det_lambda_em em_spec->int_em calc_qy Calculate Quantum Yield int_em->calc_qy fit_decay Fit Decay Curve tcspc_acq->fit_decay

Caption: Experimental workflow for fluorescence benchmarking.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Jablonski diagram of photophysical processes.

Comparative Docking Analysis of Indole-Based Compounds Reveals Diverse Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent computational studies highlights the versatility of the indole scaffold in designing potential therapeutic agents against a wide array of biological targets. While specific comparative docking studies on 5-methylindolizine were not prevalent in the reviewed literature, a wealth of data exists for various indole derivatives, demonstrating their potential as inhibitors of bacterial, fungal, and cancer-related proteins. These in silico analyses, utilizing molecular docking simulations, provide valuable insights into the binding affinities and interaction patterns of these compounds, paving the way for further drug development.

The synthesized data from multiple studies reveals that indole-containing molecules can achieve significant binding energies against diverse protein targets. For instance, derivatives of 5-indolylmethylen-4-oxo-2-thioxothiazolidine have shown promising antibacterial and antifungal properties.[1][2] Molecular docking of these compounds has helped elucidate their potential mechanisms of action by identifying key interactions within the active sites of microbial enzymes.[1][2]

Quantitative Docking Results of Indole Derivatives

To facilitate a clear comparison of the docking performance of various indole-based compounds against different protein targets, the following table summarizes key quantitative data from the literature. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction between the ligand and the protein, with more negative values suggesting a stronger affinity.

Compound ClassTarget ProteinTarget Organism/DiseaseDocking Score (kcal/mol)Reference
Indole-based ThiazolidinoneUDP-N-acetylmuramate-L-alanine ligase (MurC)Bacteria-11.5[3]
Indole-based ThiazolidinoneHuman lanosterol 14α-demethylaseFungi-8.5[3]
5-(Benzyloxy)-1-methyl-1H-indoleSqualene synthaseFungi-8.6[4]
2,4,6-TriphenylthiopyranSqualene synthaseFungi-10.3[4]
5-(Benzyloxy)-1-methyl-1H-indoleLanosterol-14α DemethylaseFungi-8.7[4]
2,4,6-TriphenylthiopyranLanosterol-14α DemethylaseFungi-9.7[4]

Elucidating Binding Mechanisms Through Molecular Docking

Molecular docking serves as a powerful computational tool to predict the preferred orientation of a ligand when bound to a target protein. The process, as detailed in several of the analyzed studies, follows a standardized workflow.

Experimental Protocol: Molecular Docking

A typical molecular docking protocol involves the following key steps:

  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins are obtained from crystallographic databases like the Protein Data Bank (PDB). The structures are then prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the ligands are drawn using chemical drawing software and converted to 3D structures. Energy minimization of both the protein and ligand structures is performed to obtain stable conformations.[5]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for possible binding poses of the ligand.

  • Docking Simulation: Software such as AutoDock Vina is commonly used to perform the docking calculations.[5] The program systematically explores different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which is considered the most likely binding mode.[5] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed to understand the basis of the binding affinity.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p1 Retrieve Protein Structure (PDB) p2 Prepare Protein (Add Hydrogens, Assign Charges) p1->p2 l1 Design/Retrieve Ligand Structure l2 Prepare Ligand (Energy Minimization) l1->l2 g1 Define Binding Site (Grid Box) p2->g1 d1 Run Docking Algorithm (e.g., AutoDock Vina) l2->d1 g1->d1 a1 Score and Rank Poses (Binding Energy) d1->a1 a2 Analyze Ligand-Protein Interactions a1->a2 a3 Visualize Binding Mode a2->a3

Molecular Docking Workflow

Targeting Fungal Ergosterol Biosynthesis

A common strategy in antifungal drug design is the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. Several of the docked indole derivatives have been investigated for their potential to inhibit key enzymes in this pathway, such as Lanosterol-14α Demethylase.

ergosterol_biosynthesis_pathway cluster_pathway Ergosterol Biosynthesis Pathway squalene Squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol lanosterol_demethylase Lanosterol 14α-Demethylase (Target of Indole Derivatives) lanosterol->lanosterol_demethylase ergosterol Ergosterol lanosterol_demethylase->ergosterol inhibitor Indole Derivatives inhibitor->lanosterol_demethylase

Inhibition of Fungal Ergosterol Biosynthesis

The presented data and methodologies underscore the significant potential of indole-based compounds as a versatile scaffold for the development of novel therapeutics. While the specific comparative docking studies for this compound remain an area for future investigation, the broader family of indole derivatives continues to be a rich source of inspiration for medicinal chemists and drug discovery professionals. Further experimental validation is necessary to confirm the in silico findings and to advance these promising compounds towards clinical applications.

References

A Comparative Guide to BET Bromodomain Chemical Probes: JQ1 vs. I-BET762

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of epigenetic regulation has been significantly advanced by the development of chemical probes that can potently and selectively modulate the activity of specific protein targets. Among these, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as powerful tools for investigating gene transcription and have shown considerable therapeutic potential, particularly in oncology. This guide provides a detailed comparison of two widely used BET bromodomain chemical probes, JQ1 and I-BET762 , offering insights into their validation, performance, and underlying mechanisms of action.

Introduction to BET Bromodomains and Chemical Probes

BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific genomic locations, thereby activating gene expression. Dysregulation of BET protein activity is implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease.

A chemical probe is a small molecule that is used to study the function of a protein target in cells and organisms. A high-quality chemical probe should be potent, selective, and have a well-characterized mechanism of action. JQ1 is a thienotriazolodiazepine that serves as a potent, first-in-class inhibitor of the BET family of proteins.[1] It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with acetylated histones and subsequently downregulating the expression of key oncogenes such as c-Myc.[2][3] While widely used in laboratory settings, JQ1's short half-life has limited its direct clinical application.[1] I-BET762 (GSK525762) is another potent pan-BET inhibitor with a distinct chemical scaffold that is orally bioavailable, making it a valuable tool for in vivo studies and clinical investigation.[4][5]

Quantitative Performance Comparison

The following tables summarize the key quantitative data for JQ1 and I-BET762, providing a direct comparison of their potency and cellular activity.

Table 1: In Vitro Binding Affinity and Potency

CompoundTargetAssay TypePotency (IC₅₀ / Kd)Reference
(+)-JQ1 BRD2 (BD1)ALPHA-screenIC₅₀: 76.9 nM[6]
BRD2 (BD2)ALPHA-screenIC₅₀: 32.6 nM[6]
BRD4 (BD1)ALPHA-screenIC₅₀: 77 nM[7]
BRD4 (BD2)ALPHA-screenIC₅₀: 33 nM[7]
BRD2ITCKd: 128 nM[6]
I-BET762 BRD2, BRD3, BRD4VariousPan-BET inhibitor with nanomolar affinity[4][5]

Table 2: Cellular Activity

CompoundCell LineAssay TypeEffectPotency (IC₅₀)Reference
JQ1 Multiple Myeloma (MM) cellsCell ViabilityInduces apoptosis and cell cycle arrestNot specified[2]
Merkel Cell Carcinoma (MCC) cellsCell ProliferationGrowth inhibition~800 nM[8]
I-BET762 Pancreatic Cancer cellsCell ProliferationInhibits proliferationNot specified[9]
Multiple Myeloma (MM) cellsIn vivo modelsEfficacy against MMNot specified[4]

Signaling Pathways and Mechanism of Action

JQ1 and I-BET762 exert their effects by disrupting the interaction between BET proteins and acetylated chromatin, which in turn modulates the transcription of target genes. A primary target of BET inhibitors is the downregulation of the MYC oncogene, a key driver of cell proliferation.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition cluster_downstream Cellular Effects Histones Acetylated Histones BET BET Proteins (BRD4) Histones->BET binds to TF Transcription Factors (e.g., NFκB) BET->TF recruits PolII RNA Polymerase II TF->PolII activates Gene Target Genes (e.g., c-Myc) PolII->Gene transcribes Transcription_Down Decreased Transcription Gene->Transcription_Down leads to JQ1 JQ1 / I-BET762 JQ1->BET competitively inhibits binding Proliferation_Down Decreased Proliferation Transcription_Down->Proliferation_Down Apoptosis_Up Increased Apoptosis Transcription_Down->Apoptosis_Up CellCycle_Arrest Cell Cycle Arrest Transcription_Down->CellCycle_Arrest

Caption: Mechanism of action of BET inhibitors like JQ1 and I-BET762.

Experimental Protocols

The validation of chemical probes like JQ1 and I-BET762 relies on a variety of robust experimental methodologies. Below are outlines of key assays used to characterize these inhibitors.

ALPHA-screen (Amplified Luminescent Proximity Homogeneous Assay)

This in vitro assay is used to measure the binding affinity of inhibitors to their target proteins.

  • Principle: The assay measures the interaction between a biotinylated histone H4 peptide and a GST-tagged BET bromodomain protein. Donor and acceptor beads are brought into proximity when the protein and peptide interact, generating a chemiluminescent signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.

  • Protocol Outline:

    • Recombinant GST-tagged BET bromodomain protein and biotinylated histone H4 peptide are incubated together.

    • Streptavidin-coated donor beads and anti-GST acceptor beads are added.

    • The test compound (JQ1 or I-BET762) is added at various concentrations.

    • After incubation, the plate is read on an ALPHA-screen-capable reader.

    • IC₅₀ values are calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamics of inhibitor-protein interactions.

  • Principle: The heat released or absorbed during the binding of an inhibitor to its target protein is measured directly.

  • Protocol Outline:

    • A solution of the recombinant BET bromodomain protein is placed in the sample cell of the calorimeter.

    • A solution of the inhibitor (e.g., JQ1) is placed in the injection syringe.

    • The inhibitor is titrated into the protein solution in small aliquots.

    • The heat change associated with each injection is measured.

    • The data are fitted to a binding model to determine the Kd.

Cell Viability and Proliferation Assays

These cell-based assays determine the effect of the chemical probes on cell growth and survival.

  • Principle: Assays like MTT or CellTiter-Glo measure metabolic activity as an indicator of cell viability.

  • Protocol Outline:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the inhibitor (JQ1 or I-BET762).

    • After a set incubation period (e.g., 72 hours), the viability reagent is added.

    • The absorbance or luminescence is measured, and IC₅₀ values are determined.

experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Assays alpha ALPHA-screen Assay potency Determine IC50/Kd alpha->potency itc Isothermal Titration Calorimetry (ITC) itc->potency treatment Treat with JQ1/I-BET762 potency->treatment Proceed with potent compounds cell_culture Cancer Cell Lines cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (c-Myc levels) treatment->western facs FACS Analysis (Cell Cycle/Apoptosis) treatment->facs cellular_effects Characterize Cellular Effects viability->cellular_effects western->cellular_effects facs->cellular_effects

Caption: A typical experimental workflow for validating a chemical probe.

Conclusion

Both JQ1 and I-BET762 are highly valuable and well-validated chemical probes for studying the function of BET bromodomains. JQ1, as the pioneering probe, has been instrumental in establishing the therapeutic potential of BET inhibition. I-BET762 offers the advantage of oral bioavailability, making it a more suitable tool for in vivo experiments and clinical translation. The choice between these probes will depend on the specific experimental context, with JQ1 remaining an excellent tool for in vitro and cellular studies, while I-BET762 is a strong candidate for animal models and further drug development efforts. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions when selecting and utilizing these powerful chemical probes.

References

Safety Operating Guide

Proper Disposal of 5-Methylindolizine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methylindolizine, a chemical compound used in research and development. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining laboratory safety.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated fume hood.

Quantitative Data

Due to the limited availability of specific data for this compound, the following table includes information for the related compound, 5-Methylindole, for reference. It is critical to treat this compound with at least the same level of caution as 5-Methylindole.

PropertyThis compound5-Methylindole
Molecular Formula C₉H₉NC₉H₉N
Molecular Weight 131.17 g/mol 131.17 g/mol
Boiling Point No data available236 - 239 °C @ 760 mmHg[1]
Flash Point No data available> 112 °C[1]
Water Solubility No data availableInsoluble[1]
Toxicity Data No data availableTo the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

Step-by-Step Disposal Protocol

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to disposal is mandatory. The following protocol is based on general best practices for the disposal of research chemicals and information available for structurally similar compounds.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous chemical waste.

  • Segregate this compound waste from other laboratory waste streams to avoid accidental reactions. This includes keeping it separate from aqueous waste, acidic or basic solutions, and oxidizing agents.

Step 2: Small Quantities - In-Lab Neutralization (Expert Use Only)

  • For very small residual quantities, a possible procedure involves dissolving the material in a combustible solvent such as ethanol or isopropanol.

  • This solution should then be transferred to a licensed disposal company for incineration.[2]

Step 3: Large Quantities and Contaminated Materials

  • For larger quantities of this compound or any materials heavily contaminated with it (e.g., filter paper, gloves, glassware), direct disposal via a licensed hazardous waste contractor is the only safe and compliant method.

  • Package the waste in a clearly labeled, sealed, and chemically resistant container. The label should include "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and local regulations.

Step 4: Decontamination of Glassware and Equipment

  • All glassware and equipment that have come into contact with this compound should be decontaminated.

  • Rinse the equipment thoroughly with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

  • Collect the solvent rinsate as hazardous waste and dispose of it according to the procedures for liquid this compound waste.

Step 5: Documentation and Record Keeping

  • Maintain meticulous records of the amount of this compound disposed of, the date of disposal, and the method used. This is a requirement for regulatory compliance.

Experimental Workflow and Logical Relationships

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: this compound Waste Generated decision_quantity Small or Large Quantity? start->decision_quantity process_small Dissolve in a combustible solvent (e.g., ethanol, isopropanol) decision_quantity->process_small Small process_large Package in a labeled, sealed, chemically resistant container decision_quantity->process_large Large disposal_incineration Transfer to licensed disposal company for incineration process_small->disposal_incineration disposal_contractor Dispose via licensed hazardous waste contractor process_large->disposal_contractor decontaminate Decontaminate glassware and equipment with a suitable solvent disposal_incineration->decontaminate disposal_contractor->decontaminate end End: Document Disposal disposal_contractor->end collect_rinsate Collect solvent rinsate as hazardous waste decontaminate->collect_rinsate collect_rinsate->disposal_contractor

Caption: Disposal decision workflow for this compound.

Disclaimer: The information provided here is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements. The absence of comprehensive safety and toxicity data for this compound necessitates a highly cautious approach.

References

Essential Safety and Operational Guide for Handling 5-Methylindolizine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Methylindolizine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]

  • Stench: May have a strong, unpleasant odor.[2]

Before beginning any work, a thorough risk assessment should be conducted for the specific experimental protocol.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[3][4][5]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other appropriate chemically impermeable gloves.[3]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.[3][6]
Face Protection Face shieldRecommended when there is a risk of splashing.[3][6]
Body Protection Laboratory coatTo protect skin and personal clothing.[3]
Respiratory Protection Fume hood or approved respiratorUse in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.[3]

Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

Storage:

  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • The substance may be light-sensitive; store accordingly.[2]

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Spill and Leak Procedures

In the event of a spill, adhere to the following cleanup protocol:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste.[2] Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste in accordance with institutional and local regulations.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and compatible containers.[7] The containers should be marked with the words "Hazardous Waste" and the chemical name.[7]

  • Container Management: Ensure waste containers are kept closed except when adding waste.[7] Store waste in a designated satellite accumulation area.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[2][8] Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Weigh/Measure in Fume Hood b->c Proceed to Handling d Perform Experiment c->d e Decontaminate Work Area d->e Experiment Complete f Segregate & Label Hazardous Waste e->f g Doff PPE f->g h Wash Hands g->h

Figure 1. Standard workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.